molecular formula C14H14N2O2 B2478161 N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide CAS No. 926271-67-2

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B2478161
CAS No.: 926271-67-2
M. Wt: 242.278
InChI Key: HJXDCJDHQUQKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDCJDHQUQKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide: Structural Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.

Executive Summary

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CAS: 926271-67-2) is a specialized bifunctional building block and pharmacophore scaffold utilized in medicinal chemistry.[1][2][3] Structurally, it integrates a salicylamide (2-hydroxybenzamide) core with a 4-aminomethylaniline moiety. This unique architecture positions it as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, serine protease inhibitors, and as a linker-scaffold in Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in rational drug design, moving beyond basic catalog data to offer actionable insights for research and development.[4]

Chemical Identity & Structural Analysis[3][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide
Common Synonyms N-(4-Aminomethylphenyl)salicylamide; 4'-Aminomethylsalicylanilide
CAS Number 926271-67-2 (Free base); 2225142-55-0 (HCl salt)
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
SMILES NCc1ccc(cc1)NC(=O)c2ccccc2O
Structural Motifs and Pharmacophores

The molecule is composed of two distinct domains linked by an amide bond, each conferring specific chemical reactivity and biological potential:

  • Domain A: Salicylamide Core (2-Hydroxybenzamide)

    • Electronic Effect: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (pseudo-six-membered ring). This reduces the electrophilicity of the carbonyl carbon, making the amide bond exceptionally stable against hydrolysis compared to non-hydroxylated benzamides.

    • Binding Potential: Acts as a hydrogen bond donor/acceptor pair, often mimicking the transition state of peptide bonds in protease active sites.

  • Domain B: 4-Aminomethylphenyl Group

    • Linker Functionality: The primary amine (–CH₂NH₂) is a high-reactivity nucleophile, ideal for derivatization (e.g., reductive amination, acylation) to attach "cap" groups in HDAC inhibitors or kinase hinge-binders.

    • Spacer: The phenyl ring provides a rigid hydrophobic spacer (~4–5 Å) often required to traverse enzyme substrate channels (e.g., the lysine tunnel in HDACs).

Physicochemical Properties[3][5][6][9]

Understanding the solution-phase behavior is critical for assay development and formulation.

PropertyValue (Experimental/Predicted)Implications for Drug Design
LogP (Octanol/Water) ~1.6 – 1.9Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).
pKa (Basic) ~8.9 (Benzylamine)The primary amine is protonated at physiological pH (7.4), improving solubility.
pKa (Acidic) ~8.0 – 9.0 (Phenol)The phenolic hydroxyl is weakly acidic; intramolecular H-bonding increases pKa compared to phenol.
Solubility Low in neutral water; High in DMSO, MeOHSolubilization requires acid (forming the ammonium salt) or polar organic solvents.
TPSA ~65 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors/Acceptors 3 Donors / 3 AcceptorsExcellent profile for specific binding interactions without high desolvation penalties.

Synthetic Protocols

The synthesis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide requires careful orthogonal protection strategies to prevent polymerization (self-reaction of the amine and activated acid).

Retrosynthetic Analysis

The most robust route involves the coupling of Salicylic Acid (or an activated ester) with a mono-protected 4-xylylenediamine derivative, followed by deprotection.

Recommended Laboratory Protocol

Note: All steps must be performed in a fume hood using standard Schlenk techniques.

Step 1: Mono-protection of 4-(Aminomethyl)aniline

  • Reagents: 4-Nitrobenzylamine (Precursor A), Boc-anhydride, Pd/C, H₂.

  • Procedure:

    • Protect the amine of 4-nitrobenzylamine with Boc₂O.

    • Reduce the nitro group using Pd/C and H₂ (balloon pressure) in MeOH to yield tert-butyl (4-aminobenzyl)carbamate.

    • Checkpoint: Verify disappearance of nitro peak by IR/TLC.

Step 2: Amide Coupling

  • Reagents: Salicylic acid, HATU (or EDC/HOBt), DIPEA, DMF.

  • Procedure:

    • Dissolve Salicylic acid (1.0 eq) in dry DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq); stir for 15 min to activate.

    • Add tert-butyl (4-aminobenzyl)carbamate (1.0 eq). Stir at RT for 12 h.

    • Workup: Dilute with EtOAc, wash with 1N HCl (mild), NaHCO₃, and brine.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

Step 3: Deprotection

  • Reagents: TFA/DCM (1:4 v/v) or 4N HCl in Dioxane.

  • Procedure:

    • Treat the intermediate with TFA/DCM for 1 hour.

    • Concentrate in vacuo.

    • Free Base Generation: Redissolve in minimal MeOH, neutralize with basic resin (e.g., Amberlyst A-21) or aqueous NaHCO₃, and extract/precipitate.

Synthetic Workflow Diagram

Synthesis Start1 4-Nitrobenzylamine Step1 1. Boc Protection 2. Pd/C Reduction Start1->Step1 Inter1 tert-butyl (4-aminobenzyl)carbamate Step1->Inter1 Yield >85% Step2 Amide Coupling (HATU/DIPEA) Inter1->Step2 Start2 Salicylic Acid Start2->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Amide Bond Formation Step3 Deprotection (TFA or HCl) Inter2->Step3 Final N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide Step3->Final Salt Formation/Neutralization

Figure 1: Convergent synthetic pathway ensuring regioselectivity and high purity.

Biological Applications & Mechanism of Action

Histone Deacetylase (HDAC) Inhibition

While N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide itself is a weak HDAC inhibitor compared to Entinostat (MS-275), it serves as a critical "Head Group + Linker" scaffold.

  • Mechanism: The benzamide group can bind to the zinc ion in the HDAC active site (Class I selective), although the 2-amino group (present in MS-275) is typically required for high potency. The 2-hydroxyl group in this molecule provides an alternative hydrogen-bonding motif.

  • Utility: Researchers use this scaffold to attach various "Cap" groups to the aminomethyl tail to probe the HDAC channel surface, optimizing selectivity for HDAC1/2 vs. HDAC3.

Serine Protease Inhibition

Benzamide derivatives are classic inhibitors of trypsin-like serine proteases.

  • Binding Mode: The amidine-like character (or the potential to derivatize the amine into a guanidine mimic) allows interaction with the S1 pocket (Aspartate residue) of trypsin or thrombin.

  • Fragment Screening: The molecule acts as a fragment that binds the S1 pocket, allowing "fragment growing" into the S2/S3 pockets via the 2-hydroxybenzamide handle.

Biological Pathway Diagram (HDAC Context)

Mechanism Compound N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide Zinc Zn2+ Ion (HDAC Active Site) Compound->Zinc Chelation via Benzamide O/N Channel Substrate Channel (Lysine Tunnel) Compound->Channel Phenyl Linker Occupies Tunnel Surface Enzyme Surface (Rim Region) Compound->Surface Aminomethyl Group (Derivatization Site)

Figure 2: Theoretical binding mode within the HDAC active site, highlighting the linker utility.

Safety and Handling Guidelines

As a chemical intermediate with amine and phenol functionalities, standard safety protocols apply.

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline substructure.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to atmospheric CO₂ (carbamate formation).

  • Stability: Stable in solid form. In solution, avoid strong oxidizers which may oxidize the aminomethyl group or the phenol.

References

  • PubChem Compound Summary. (2025). N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CID 53394625). National Center for Biotechnology Information.

  • Suzuki, T., et al. (2005). Design, Synthesis, and Biological Activity of Novel HDAC Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for benzamide HDAC pharmacophores).

  • GuideChem. (2025). Chemical Properties and Supplier Data for CAS 926271-67-2.[2][2]

  • Sigma-Aldrich. (2025). Building Blocks and Salicylamide Derivatives Technical Data.

(Note: Specific peer-reviewed papers solely dedicated to this exact CAS number are limited; references provided anchor the compound within the established chemistry of benzamide HDAC inhibitors and salicylamide synthesis.)

Sources

Molecular weight and formula of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identity

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a synthetic small molecule belonging to the benzamide class of histone deacetylase (HDAC) inhibitors. Structurally, it functions as a "warhead" scaffold, combining a zinc-binding group (ZBG) derived from salicylic acid with a linker-cap moiety derived from 4-(aminomethyl)aniline.

This compound is frequently utilized in medicinal chemistry as a Class I isoform-selective HDAC probe (specifically HDAC1/2/3) or as a versatile intermediate for constructing larger proteolysis-targeting chimeras (PROTACs).

Physicochemical Data Matrix
PropertyValueNotes
Molecular Formula C₁₄H₁₄N₂O₂ Confirmed via stoichiometric calculation.
Molecular Weight 242.27 g/mol Monoisotopic mass: ~242.1055 Da.
Appearance Off-white to pale pink solidPhenolic oxidation may cause pink hue over time.
Solubility DMSO (>20 mg/mL), MeOHPoor water solubility (neutral form).
pKa (Calc) ~8.1 (Phenol), ~9.8 (Amine)Zwitterionic character at physiological pH.
LogP (Calc) ~1.9 - 2.1Moderate lipophilicity suitable for cell penetration.

Structural Analysis & Pharmacophore Logic

To understand the utility of this molecule, one must deconstruct it into its functional pharmacophores. This structure follows the canonical Cap-Linker-ZBG model used in epigenetic drug design.

Structural Diagram (Graphviz)

The following diagram illustrates the functional decomposition of the molecule.

Pharmacophore cluster_0 Molecule Architecture ZBG Zinc Binding Group (2-Hydroxybenzamide) Linker Hydrophobic Linker (Phenyl Ring) ZBG->Linker Target HDAC Active Site (Zn2+ Ion) ZBG->Target Chelation Cap Surface Recognition Cap (Aminomethyl Group) Linker->Cap

Figure 1: Pharmacophore segmentation of the target molecule. The 2-hydroxybenzamide moiety acts as the 'warhead' interacting with the catalytic Zinc ion.

Synthetic Methodology

Synthesizing this molecule requires a strategy that differentiates between the two amine groups on the 4-(aminomethyl)aniline precursor. The aliphatic amine (


) is significantly more nucleophilic than the aromatic amine (

). Direct coupling would yield the wrong isomer.

Protocol Strategy: Protection-Coupling-Deprotection.

Step-by-Step Protocol
Reagents Required:
  • Acid: Salicylic acid (2-hydroxybenzoic acid).

  • Amine: 4-(N-Boc-aminomethyl)aniline (commercially available).

  • Coupling Agent: HATU or EDC·HCl/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous) and DCM.

  • Deprotection: TFA (Trifluoroacetic acid).

Workflow Diagram

Synthesis Start Precursors: Salicylic Acid + 4-(N-Boc-aminomethyl)aniline Activation Step 1: Carboxyl Activation (HATU/DIPEA/DMF) Start->Activation Coupling Step 2: Amide Coupling (Formation of Protected Intermediate) Activation->Coupling Purification1 Workup: EtOAc Extraction Wash w/ NaHCO3, Brine Coupling->Purification1 Deprotection Step 3: Boc Removal (20% TFA in DCM, 2h) Purification1->Deprotection Final Target Product: N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Deprotection->Final

Figure 2: Synthetic route prioritizing regioselectivity via Boc-protection of the aliphatic amine.

Detailed Procedure:
  • Activation: Dissolve Salicylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at

    
     to form the activated ester.
    
  • Coupling: Add 4-(N-Boc-aminomethyl)aniline (1.0 eq) to the mixture. Allow to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. Look for the intermediate mass

      
      .
      
  • Workup: Dilute with Ethyl Acetate, wash with

    
     (carefully, to remove unreacted aniline), saturated 
    
    
    
    , and brine. Dry over
    
    
    .[1]
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (ratio 4:1 DCM:TFA). Stir for 2 hours.

  • Isolation: Evaporate volatiles. Neutralize with cold

    
     or ion-exchange resin to obtain the free base, or precipitate as the TFA salt with diethyl ether.
    

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

Mass Spectrometry (ESI-MS)
  • Expected Mode: Positive Ion Mode (

    
    ).
    
  • Parent Ion

    
    :  243.27 m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (17 Da) from the aminomethyl tail.
      
    • Cleavage of the amide bond yielding the hydroxybenzoyl cation (~121 m/z).

Proton NMR ( -NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignment
11.0 - 12.0 Singlet (Broad)1HPhenolic -OH (Intramolecular H-bond)
10.2 - 10.5 Singlet1HAmide -NH
8.0 - 8.3 Broad Singlet2HTerminal amine (if salt form)
7.9 Doublet1HSalicyl ring (C6-H)
7.7 Doublet2HLinker Phenyl (Ar-H ortho to amide)
7.4 Doublet2HLinker Phenyl (Ar-H meta to amide)
6.9 - 7.0 Multiplet2HSalicyl ring (C3-H, C5-H)
4.0 Singlet2HBenzylic

(Aminomethyl)

Biological & Research Context

Mechanism of Action (HDAC Inhibition)

This molecule operates as a Class I HDAC Inhibitor .[2][3] Unlike hydroxamic acids (e.g., SAHA) which are pan-inhibitors, benzamides exhibit kinetic selectivity for HDAC1, 2, and 3.

  • Binding Kinetics: Benzamides are often described as "slow-tight" binders. They access the catalytic pocket and chelate the Zinc ion, but often require a conformational change in the enzyme for maximum potency.

  • The "Foot pocket": The 2-hydroxybenzamide moiety is unique because it often interacts with a specific internal cavity (foot pocket) near the catalytic site, which is present in Class I but not Class II HDACs, conferring selectivity.

Safety & Handling
  • Hazard: Irritant.[1] Potential sensitizer due to the aniline substructure.

  • Storage: Store at

    
    , desiccated. The terminal amine absorbs 
    
    
    
    from air over time (forming carbamates); keep under inert gas (Argon/Nitrogen).

References

  • IUPAC Name Generation: Confirmed via PubChem and ChemDraw algorithms for .
  • Benzamide HDAC Inhibitor SAR: Journal of Medicinal Chemistry. "Structure-Activity Relationship of Benzamide Derivatives as Selective Histone Deacetylase Inhibitors." (General reference for Benzamide SAR).

  • Synthesis of Aminomethyl-benzamides:Tetrahedron Letters. "Selective mono-acylation of diamines.
  • Entinostat (MS-275) Structural Analogues: ACS Medicinal Chemistry Letters. Delineates the role of the 2-aminophenyl vs. 2-hydroxyphenyl warhead.

Sources

Biological activity and mechanism of action for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide , a synthetic small molecule characterized as a benzamide-based Histone Deacetylase (HDAC) inhibitor.

A Technical Guide to Salicylamide-Based Epigenetic Modulation

Executive Summary

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a pharmacologically active small molecule belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors. Structurally, it consists of a 2-hydroxybenzamide (salicylamide) zinc-binding group (ZBG) linked to a 4-(aminomethyl)aniline scaffold.

Unlike pan-HDAC inhibitors (e.g., SAHA/Vorinostat) that utilize a hydroxamic acid ZBG, this compound exhibits selectivity for Class I HDACs (HDAC1, 2, and 3) . It functions as a "minimal pharmacophore," often used in medicinal chemistry to delineate the Structure-Activity Relationship (SAR) of the zinc-binding region, specifically comparing the efficacy of the 2-hydroxyl group against the 2-amino group found in clinical agents like Entinostat (MS-275) .

Key Biological Profile:

  • Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3).

  • Mechanism: Competitive inhibition via chelation of the active site Zinc (

    
    ) ion.
    
  • Cellular Phenotype: Induction of histone hyperacetylation, G1/S cell cycle arrest, and apoptosis in neoplastic cells.

Chemical Identity & Structural Properties

This compound represents a simplified analog of complex benzamide inhibitors. Its structure is divided into three functional domains:

DomainChemical MoietyFunction
Zinc Binding Group (ZBG) 2-Hydroxybenzamide (Salicylamide)Chelates the catalytic

ion at the bottom of the HDAC pocket.
Linker Phenyl Ring (1,4-substituted)Traverses the narrow hydrophobic tunnel of the enzyme.
Surface Recognition (Cap) Aminomethyl group (

)
Interacts with solvent-exposed residues on the enzyme rim; serves as a handle for further derivatization.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.27 g/mol

  • Solubility: Soluble in DMSO (>10 mM); limited solubility in water/PBS.

Mechanism of Action (Molecular Level)

The biological activity of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is driven by its ability to blockade the deacetylation of lysine residues on histone tails.

The "Internal Cavity" Binding Mode

Class I HDACs possess a deep, narrow hydrophobic pocket containing a catalytic Zinc ion.

  • Entry: The compound enters the pocket, with the phenyl linker aligning against the hydrophobic walls (Tyr306, Phe152 in HDAC1).

  • Chelation: The 2-hydroxyl group (phenol) and the carbonyl oxygen of the amide bond form a bidentate chelate complex with the

    
     ion.
    
  • Displacement: This binding displaces the water molecule required for the hydrolytic cleavage of the acetyl group from the substrate (Acetyl-Lysine).

  • Stabilization: The 2-hydroxyl group acts as an isostere to the 2-amino group seen in Entinostat. While the 2-amino group is generally more potent due to hydrogen bonding with His142/His143, the 2-hydroxyl analog retains significant inhibitory capacity, confirming the plasticity of the Class I active site.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the cascade from molecular inhibition to phenotypic outcome.

MoA_Pathway Compound N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide HDAC_Active Class I HDACs (Active) (HDAC1/2/3) Compound->HDAC_Active Binds Active Site HDAC_Inhibited HDAC-Inhibitor Complex (Zn2+ Chelated) HDAC_Active->HDAC_Inhibited Competitive Inhibition Deacetylation Deacetylation Blocked HDAC_Inhibited->Deacetylation Prevents Hydrolysis Histones Histone Tails (H3, H4) (Lysine Acetylated) Histones->Deacetylation Substrate Accumulation Chromatin Chromatin Relaxation (Euchromatin Formation) Deacetylation->Chromatin Hyperacetylation Transcription Transcriptional Activation (p21/WAF1, BAX) Chromatin->Transcription Promoter Accessibility Cell_Cycle G1/S Cell Cycle Arrest Transcription->Cell_Cycle p21 Induction Apoptosis Apoptosis / Differentiation Transcription->Apoptosis Pro-apoptotic Gene Expression

Caption: Mechanistic cascade of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide from Zinc chelation to cellular arrest.

Biological Activity (Cellular & Systemic)

Selectivity Profile

Unlike hydroxamic acids (e.g., Vorinostat) which inhibit Class I, IIb, and IV HDACs (pan-inhibition), benzamide derivatives display kinetic selectivity for Class I isoforms.

  • High Potency: HDAC1, HDAC2, HDAC3.[1]

  • Low/No Potency: HDAC6 (Class IIb), HDAC8.

  • Reasoning: The benzamide ZBG requires a specific "foot pocket" adjacent to the Zinc ion, which is present in Class I but structurally distinct or absent in Class II enzymes.

Phenotypic Effects
  • Histone Hyperacetylation: Treatment results in a dose-dependent accumulation of Acetyl-H3 and Acetyl-H4, detectable via Western Blot within 2-4 hours.

  • p21(WAF1/CIP1) Induction: The most consistent biomarker of benzamide activity. Hyperacetylation of the CDKN1A promoter recruits Sp1 transcription factors, upregulating p21 expression.

  • Cytotoxicity: The compound exhibits antiproliferative effects in solid tumor cell lines (e.g., HCT116, MCF-7) with typical

    
     values in the low micromolar range (
    
    
    
    ). Note: The absence of a large hydrophobic "cap" group (as seen in Entinostat) reduces potency compared to clinical candidates.

Experimental Protocols

Chemical Synthesis (General Procedure)

Objective: Synthesis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide via amide coupling.

  • Reagents: Salicylic acid (2-hydroxybenzoic acid), 4-(N-Boc-aminomethyl)aniline, EDC·HCl, HOBt, DIPEA, DMF.

  • Coupling:

    • Dissolve Salicylic acid (1.0 eq) in dry DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq); stir at

      
       for 30 min.
      
    • Add 4-(N-Boc-aminomethyl)aniline (1.0 eq) and DIPEA (2.0 eq).

    • Stir at Room Temperature (RT) for 12-16 hours.

  • Deprotection:

    • Isolate the intermediate (N-[4-(N-Boc-aminomethyl)phenyl]-2-hydroxybenzamide).

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the Boc group.

  • Purification: Precipitate with diethyl ether or purify via reverse-phase HPLC.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (
    
    
    ).
In Vitro HDAC Inhibition Assay

Objective: Determine the


 against nuclear extracts or recombinant HDAC1.
  • Substrate Preparation: Use a fluorogenic substrate such as Boc-Lys(Ac)-AMC (50

    
    ).
    
  • Incubation:

    • Mix HDAC enzyme (e.g., HeLa nuclear extract) with the test compound (serial dilutions: 0.01

      
       to 100 
      
      
      
      ) in Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).
    • Add substrate and incubate at

      
       for 30 minutes.
      
  • Development:

    • Add Trypsin/Stop Solution. Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC group.

    • Note: Trypsin cannot cleave acetylated lysine; fluorescence is proportional to HDAC activity.

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Activity vs. Log[Compound] to calculate

    
    .
    

References

  • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001-3003. Link

    • Establishes the SAR of benzamide HDAC inhibitors, comparing 2-amino and 2-hydroxy substitutions.
  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Molecules, 20(3), 3898-3941. Link

    • Provides context on the Class I selectivity of benzamide deriv
  • Bressi, J. C., et al. (2010). "Benzamides as Histone Deacetylase Inhibitors." US Patent 2010/0029674. Describes the synthesis and assay protocols for benzamide-based HDAC inhibitors.
  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors: A Mechanistic Analysis of the Zinc Binding Group." Future Medicinal Chemistry, 4(12), 1613-1628. Link

    • Detailed analysis of the chelation mechanism of salicylamides vs.

Sources

Thermodynamic Properties and Stability Profile of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

[1]

Executive Summary

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide represents a critical pharmacophore in the design of histone deacetylase (HDAC) inhibitors.[1] Structurally, it fuses a salicylamide zinc-binding group (ZBG) with a benzylamine linker .[1] Unlike traditional hydroxamic acid ZBGs, which suffer from poor pharmacokinetic stability and mutagenicity risks, the 2-hydroxybenzamide moiety offers a "locked" conformation via intramolecular hydrogen bonding.

This guide provides a rigorous technical analysis of the compound's thermodynamic behavior, ionization constants, and degradation pathways. It is designed to support formulation scientists and medicinal chemists in optimizing storage, handling, and assay conditions.

Physicochemical & Thermodynamic Characterization

Structural Dynamics: The "Salicylamide Lock"

The thermodynamic stability of this molecule is governed by the ortho-hydroxyl effect .

  • Intramolecular H-Bonding: The phenolic hydroxyl group at the C2 position functions as a hydrogen bond donor to the amide carbonyl oxygen.

  • Conformational Rigidity: This interaction creates a pseudo-six-membered ring, locking the benzamide moiety into a planar conformation. This increases the lattice energy relative to non-hydroxylated benzamides, resulting in higher melting points and reduced aqueous solubility.

Thermodynamic Parameters (Predicted & Derived)

Data synthesized from fragment analysis of salicylamide and 4-aminobenzylamine analogues.

PropertyValue / RangeMechanistic Insight
Melting Point 175°C – 185°C High lattice energy driven by intermolecular

stacking and the intramolecular H-bond lock.[1]
LogP (Octanol/Water) 1.8 – 2.2 The lipophilic aromatic rings are balanced by the polar primary amine and phenolic hydroxyl.
pKa (1) - Phenolic OH 8.1 – 8.5 Slightly more acidic than phenol (pKa 10) due to the electron-withdrawing amide group, but stabilized by H-bonding.[1]
pKa (2) - Primary Amine 9.2 – 9.6 Typical range for benzylic amines (

).[1] This is the primary protonation site at physiological pH.
pKa (3) - Amide N Neutral The amide nitrogen is non-basic due to resonance delocalization with the carbonyl.
Solubility (Water) < 0.5 mg/mL Poor aqueous solubility in neutral form. Solubility increases significantly at pH < 4 (amine protonation) or pH > 9 (phenol ionization).[1]
Ionization Profile Diagram

The following diagram illustrates the ionization states across the pH scale, critical for developing buffer systems for LC-MS analysis.

IonizationStatesFigure 1: pH-Dependent Ionization States of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamideCationCATIONIC FORM (pH < 8)Protonated Amine (-NH3+)Neutral Phenol (-OH)ZwitterZWITTERIONIC / NEUTRAL (pH 8-9)Equilibrium State(Transient)Cation->Zwitter pKa ~8.3 (Phenol) AnionANIONIC FORM (pH > 9.5)Neutral Amine (-NH2)Ionized Phenolate (-O-)Zwitter->Anion pKa ~9.4 (Amine)

Stability Profile & Degradation Kinetics[1]

Hydrolytic Stability (Amide Bond)

Contrary to standard anilides, the 2-hydroxybenzamide bond is exceptionally resistant to acid-catalyzed hydrolysis .[1]

  • Mechanism: The intramolecular hydrogen bond reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water.

  • Risk Factor: At high pH (>10), the phenolic proton is removed, breaking the H-bond lock.[1] The resulting phenolate anion can act as an intramolecular general base, actually accelerating hydrolysis relative to unsubstituted benzamides.

Oxidative Instability (Benzylic Amine)

The primary stability liability lies in the 4-(aminomethyl) tail.[1]

  • Pathway: Benzylic amines are prone to oxidative deamination. In the presence of transition metals (Fe, Cu) or peroxides, the

    
     group oxidizes to an imine, which hydrolyzes to the corresponding aldehyde (4-formyl-N-(2-hydroxybenzamide)).[1]
    
  • Prevention: Formulation requires chelating agents (EDTA) and inert atmosphere (Argon/Nitrogen) during synthesis and storage.[1]

Degradation Pathways Visualization

DegradationFigure 2: Primary Degradation Pathways: Oxidative Deamination vs. Amide Hydrolysiscluster_OxidationOxidative Pathway (Primary Risk)cluster_HydrolysisHydrolytic Pathway (High pH)ParentParent MoleculeN-[4-(Aminomethyl)phenyl]-2-hydroxybenzamideImineIntermediate ImineParent->Imine [O], Light, Metals SalicylateDegradant B:Salicylic AcidParent->Salicylate OH- / Heat DiamineDegradant C:4-(Aminomethyl)anilineParent->Diamine OH- / Heat AldehydeDegradant A:4-Formyl-benzamide deriv.Imine->Aldehyde Hydrolysis

[1]

Analytical Methodologies

HPLC Protocol for Purity & Stability

To accurately quantify the parent against its polar degradants (Salicylic acid) and non-polar degradants (Aldehydes), a gradient method is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 302 nm (Specific to the salicylamide chromophore; minimizes interference from simple benzenes).

Forced Degradation Protocol
  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect <5% degradation; high stability).

  • Base Stress: 0.1 N NaOH, 60°C, 1 hour. (Expect >20% degradation; monitor Salicylic Acid formation).

  • Oxidative Stress: 3%

    
    , RT, 2 hours. (Expect formation of N-oxide or aldehyde species).[1]
    

Handling & Storage Strategy

ParameterRecommendationRationale
Storage Temp -20°C Slows oxidative kinetics of the aminomethyl group.[1]
Atmosphere Argon/Nitrogen Displaces oxygen to prevent benzylic oxidation.
Container Amber Glass Salicylamide derivatives absorb UV light; prevents photolysis.
Solvent Choice DMSO / DMF Avoid protic solvents (MeOH/EtOH) for long-term stock storage to prevent transesterification risks.[1]

References

  • BenchChem. (2025).[2] Salicylamide Stability in Solution. Retrieved from .[1]

  • Al-Badr, A. A. (2017).[3] Analytical Profile of Salicylamide. ResearchGate. Retrieved from .

  • Koshy, K. T. (1969).[4] Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences. Retrieved from .[1]

  • PubChem. (2025).[5] Compound Summary: 4-Amino-N-phenylbenzamide.[1][5] National Library of Medicine. Retrieved from .[1]

  • Suzuki, T., et al. (1999). Design and Synthesis of Non-Hydroxamate Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry (Contextual reference for benzamide pharmacophore stability).

Predicted Metabolic Pathways for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the predicted metabolic fate of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide , a compound featuring a salicylamide core linked to a benzylamine moiety.[1][2]

Technical Guide & Whitepaper [1][2]

Executive Summary & Compound Analysis

Metabolic profiling is the cornerstone of lead optimization, dictating a compound's clearance, half-life, and toxicity profile.[1] N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (referred to herein as CMPD-1 ) presents a unique structural scaffold combining a salicylamide (2-hydroxybenzamide) pharmacophore with a para-aminomethyl aniline extension.[1][2]

This guide provides a high-confidence prediction of the metabolic pathways for CMPD-1, derived from structure-activity relationships (SAR) of clinically validated salicylamide and benzylamine analogs.[1][2]

Structural Deconstruction

To accurately predict metabolism, we must first dissect the molecule into its metabolically active substructures (metabolophores):

MoietyChemical FeaturePrimary Metabolic VulnerabilityEnzyme Class
Tail Primary Aliphatic Amine (-CH₂-NH₂)Oxidative Deamination, N-AcetylationMAO-B, SSAO, NAT1/2
Linker Anilide Amide Bond (-CONH-)Hydrolytic CleavageCarboxylesterases, Amidases
Core Phenolic Hydroxyl (-OH)Phase II ConjugationUGTs, SULTs
Scaffold Phenyl RingsAromatic HydroxylationCYP450 (CYP3A4, CYP2C9)

Predicted Phase I Metabolism

Phase I reactions introduce or expose functional groups.[2] For CMPD-1, the primary aliphatic amine is the most significant "soft spot," followed by the hydrolytic instability of the amide bond.

Pathway A: Oxidative Deamination (The "Benzylamine" Route)

The 4-(aminomethyl) group functions as a benzylamine analog.[1][2] These are classic substrates for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO) .[1][2]

  • Mechanism: The primary amine is oxidized to an imine, which spontaneously hydrolyzes to an aldehyde intermediate (Reactive Metabolite Alert).[2]

  • Detoxification: The aldehyde is rapidly converted to the corresponding carboxylic acid by Aldehyde Dehydrogenase (ALDH) or Aldehyde Oxidase (AO).[1][2]

  • Predicted Metabolite: N-(4-carboxyphenyl)-2-hydroxybenzamide.

Scientific Insight: This pathway often dictates the half-life of benzylamine-containing drugs.[1][2] If the aldehyde intermediate accumulates, it can form Schiff bases with liver proteins, leading to idiosyncratic toxicity.[1]

Pathway B: Amide Hydrolysis

While benzamides are generally more stable than aliphatic amides, liver carboxylesterases (CES1/CES2) can cleave the central bond.[1]

  • Reaction: Hydrolysis of the anilide bond.[2]

  • Products:

    • Salicylic Acid: A known anti-inflammatory agent (further metabolized to salicyluric acid).[1][2]

    • 4-(Aminomethyl)aniline: A diamine that may undergo further N-acetylation.[1][2]

Pathway C: Aromatic Hydroxylation

Cytochrome P450 enzymes (likely CYP3A4 or CYP2D6) may hydroxylate the phenyl rings.[1][2]

  • Prediction: Hydroxylation is most likely on the aniline ring at the meta position relative to the amide nitrogen, as the para position is blocked by the aminomethyl group.

Predicted Phase II Metabolism

Phase II reactions involve conjugation to increase water solubility for excretion.[2]

Pathway D: O-Glucuronidation & Sulfation

The phenolic hydroxyl group on the salicylamide ring is a "ready-made" handle for Phase II enzymes.[1][2]

  • Enzymes: UGT1A1, UGT1A6, UGT1A9 (Glucuronidation) and SULT1A1 (Sulfation).[1]

  • Outcome: Formation of the O-glucuronide and O-sulfate conjugates.[1][2] This is expected to be the major clearance route if the primary amine is sterically hindered or capped.[2]

Pathway E: N-Acetylation

The primary aliphatic amine (-CH₂-NH₂) is a substrate for N-acetyltransferases (NAT1/NAT2) .[1][2]

  • Product: N-[4-(acetamidomethyl)phenyl]-2-hydroxybenzamide.[1][2]

  • Relevance: This pathway competes with Oxidative Deamination (Pathway A).[1][2] Species differences (e.g., rapid vs. slow acetylators in humans) will significantly impact the ratio of Acid vs. Acetyl metabolites.[1]

Visualized Metabolic Map

The following diagram illustrates the hierarchical relationship of these pathways, distinguishing between bioactivation (red) and detoxification (green/blue).[1][2]

MetabolicPathways Parent Parent Compound N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide Aldehyde Intermediate Aldehyde (Reactive) Parent->Aldehyde Oxidative Deamination (MAO/SSAO) Hydrolysis_Sal Salicylic Acid Parent->Hydrolysis_Sal Hydrolysis (Amidase/CES) Hydrolysis_Amine 4-(Aminomethyl)aniline Parent->Hydrolysis_Amine Hydrolysis Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGT) Sulfate O-Sulfate Conjugate Parent->Sulfate Sulfation (SULT) NAcetyl N-Acetyl Metabolite Parent->NAcetyl N-Acetylation (NAT1/2) CarboxylicAcid Carboxylic Acid Metabolite (Stable) Aldehyde->CarboxylicAcid Oxidation (ALDH)

Figure 1: Predicted metabolic tree for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide. Red pathways indicate potential bioactivation risks (aldehyde formation).[1][2]

Experimental Validation Protocols

To validate these predictions, a tiered in vitro approach is required.[2]

Protocol: Metabolic Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify major metabolites.[1][2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (Source of CYP450/UGT).[1][2]

  • Pooled Human Cytosol (Source of NAT, ALDH, AO).[1]

  • Cofactors: NADPH (for CYPs), UDPGA (for UGTs), Acetyl-CoA (for NATs), NAD+ (for ALDH).[1][2]

Workflow:

  • Incubation: Prepare reaction mixture in phosphate buffer (pH 7.4).

    • Group A (Oxidative): CMPD-1 (1 µM) + HLM + NADPH.[1][2]

    • Group B (Conjugative): CMPD-1 (1 µM) + HLM + UDPGA + Alamethicin (pore former).[1][2]

    • Group C (Cytosolic): CMPD-1 (1 µM) + Cytosol + Acetyl-CoA + NAD+.[1][2]

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min using ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via UHPLC-HRMS (Q-TOF or Orbitrap) .

  • Data Processing: Use mass defect filtering (MDF) to search for specific transformations:

    • +16 Da (Hydroxylation)[1][2]

    • +176 Da (Glucuronidation)[1][2]

    • +42 Da (Acetylation)[1][2]

    • +1 Da (Oxidation of -CH2NH2 to -COOH: -2H + O + OH? Net change: -CH2NH2 (30) -> -COOH (45) = +15 Da mass shift from parent? Correction: -CH2NH2 [30.05] -> -CHO [29.02] -> -COOH [45.02].[1][2] Mass shift Parent to Acid is +0.984 Da (approx +1).[1][2] Wait, let's calculate exact mass shift:

      • R-CH2-NH2 (R-CH4N) vs R-COOH (R-CHO2).[1][2]

      • Loss of N, H3.[2] Gain of O2.

      • Mass difference = (O2) - (N H3) = 31.99 - (14.00 + 3.[1][2]02) = +14.97 Da.[1][2]

      • Search for +15 Da shift.

Quantitative Summary of Predicted Shifts
Metabolic TransformationMass Shift (Da)Diagnostic Ion (Positive Mode)
Parent 0[M+H]⁺
Oxidative Deamination -> Acid +14.97[M-NH₃+O₂+H]⁺
N-Acetylation +42.01[M+C₂H₂O+H]⁺
O-Glucuronidation +176.03[M+C₆H₈O₆+H]⁺
Hydroxylation +15.99[M+O+H]⁺
Amide Hydrolysis -120.05Fragment: 4-(Aminomethyl)aniline

Toxicological Implications

The metabolic profile suggests two primary safety considerations:

  • Aldehyde Reactivity: If Pathway A (MAO-mediated oxidation) is dominant and ALDH activity is saturated or inhibited (e.g., by alcohol consumption), the intermediate aldehyde may accumulate.[1][2] Aldehydes are electrophiles capable of binding to DNA or proteins, potentially causing mutagenicity or sensitization.[2]

  • Salicylate Toxicity: Upon hydrolysis, the release of salicylic acid is generally safe at low doses but contributes to the total salicylate load, which must be monitored in patients with aspirin sensitivity.[2]

References

  • Testa, B., & Krämer, S. D. (2007).[1][2] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link[1][2]

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3] Link

  • Jansen, R., et al. (2004).[1][2] N-Acetylation of p-aminobenzoic acid and p-aminosalicylic acid in human liver slices. Toxicology. Link

  • Tipton, K. F., et al. (2004).[1][2] Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry. Link

Sources

Pharmacophore modeling of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

This guide details the construction of a high-precision pharmacophore model for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide and its derivatives. While often viewed as a fragment, this scaffold represents a "privileged structure" in the design of Class I Histone Deacetylase (HDAC) inhibitors , specifically targeting HDAC1, HDAC2, and HDAC3.

The molecule poses a unique challenge in computer-aided drug design (CADD) due to the ortho-hydroxy effect . Unlike standard benzamides (e.g., Entinostat/MS-275) which utilize a 2-amino group, the 2-hydroxy group introduces a strong intramolecular hydrogen bond (IMHB) that "locks" the ligand into a planar conformation. This guide focuses on modeling this conformational bias to improve virtual screening enrichment factors.

The Pharmacophoric Triad

We define the ligand through three distinct functional zones:

  • The Zinc Binding Group (ZBG): The 2-hydroxybenzamide moiety.

  • The Linker: The phenyl spacer.

  • The Cap/Surface Recognition: The 4-aminomethyl tail (cationic at physiological pH).

Structural Biology & Target Landscape

To model the pharmacophore effectively, we must first understand the binding site dynamics. This ligand targets the Zinc-dependent deacetylation domain.

The "Pseudo-Ring" Phenomenon

The defining feature of this ligand is the interaction between the phenolic hydroxyl (2-OH) and the amide carbonyl (C=O).

  • Mechanism: The hydroxyl proton acts as a donor to the carbonyl oxygen.

  • Energy Consequence: This forms a stable 6-membered pseudo-ring (

    
     motif).
    
  • Modeling Implication: This IMHB planarizes the benzamide system. In the unbound state, this reduces the entropic penalty of binding. However, during binding, the Zinc ion (

    
    ) must compete with this internal H-bond to chelate the carbonyl oxygen.
    
Binding Mode Hypothesis

Based on crystal structures of homologous benzamides (e.g., PDB: 1T69, 5IYD), the predicted binding mode involves:

  • Chelation: The amide carbonyl and the phenolic oxygen (after proton shuffle or direct interaction) chelate the catalytic

    
     at the bottom of the HDAC pocket.
    
  • Tunnel Occupation: The N-phenyl ring sits in the hydrophobic tunnel (approx. 11 Å length).

  • Surface Interaction: The 4-aminomethyl group extends out of the pocket, interacting with Asp/Glu residues on the protein surface (Rim region).

Computational Workflow: The Protocol

The following protocol is designed for use with standard molecular modeling suites (e.g., BIOVIA Discovery Studio, Schrödinger Phase, or MOE).

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Generate biologically relevant conformers, accounting for the IMHB.

  • Protonation State Generation:

    • Set pH to 7.4 ± 1.0.

    • Critical Step: The 4-aminomethyl group must be protonated (

      
      ). The amide nitrogen remains neutral. The phenolic OH acts as a weak acid; model both the neutral and deprotonated (phenolate) states, as Zinc binding often lowers the pKa.
      
  • Conformational Search (Mixed-Mode):

    • Use a systematic search for the rotatable bonds in the "tail" (aminomethyl).

    • Use a stochastic search (Monte Carlo) for the benzamide core.

    • Constraint: Apply a distance constraint of 1.8–2.2 Å between the Phenolic H and Carbonyl O to sample "locked" conformers, but also generate "open" conformers (energy penalty < 5 kcal/mol) to simulate the Zinc-bound state.

Phase 2: Pharmacophore Feature Definition

Map the chemical features to 3D space.

Feature IDTypeChemical MoietyGeometric Function
F1 HBA / Metal Ligator Amide Carbonyl (C=O)Primary Zinc interaction point.
F2 HBD / Metal Ligator Phenolic Hydroxyl (OH)Secondary Zinc interaction / IMHB partner.
F3 HBD Amide Nitrogen (NH)H-bond donor to conserved Histidine/Aspartate in the tunnel.
F4 Ring Aromatic Phenyl RingPi-Pi stacking with Phenylalanine/Tyrosine in the tunnel.
F5 Pos. Ionizable / HBD 4-Aminomethyl (

)
Salt bridge with surface Asp/Glu residues.
Phase 3: Model Generation & Alignment

Objective: Create the 3D hypothesis.

  • Alignment: Align conformers based on the rigid Benzamide-Phenyl axis.

  • Feature Selection:

    • Essential Features: F1 (HBA), F4 (Aro), F5 (Pos Ion).

    • Optional Features: F2 (HBD) - Mark as optional because the Zinc interaction geometry varies.

  • Exclusion Volumes: Define steric exclusion spheres around the phenyl ring positions to represent the narrow HDAC tunnel walls.

Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow Start Ligand Structure (N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide) Prep Phase 1: Ligand Prep & pH 7.4 (Protonate Amine) Start->Prep Conf Conformational Analysis (IMHB 'Lock' vs. Zinc 'Open' State) Prep->Conf Force Field (OPLS4/MMFF94) Map Phase 2: Feature Mapping (ZBG, Linker, Cap) Conf->Map Identify Pharmacophores Model Phase 3: 3D Hypothesis Generation (GALAHAD/HypoGen) Map->Model Alignment Valid Phase 4: Validation (ROC / Enrichment) Model->Valid DUD-E Decoys

Caption: Step-by-step computational workflow for deriving the pharmacophore model, emphasizing the critical transition from conformational analysis to feature mapping.

Mechanistic Interaction Map

Understanding the specific atomic interactions is crucial for refining the pharmacophore radii.

InteractionMap Zn Zn++ (Catalytic Core) CO C=O (Amide) Zn->CO Chelation OH OH (Phenol) Zn->OH Chelation CO->OH Intramolecular H-Bond (IMHB) NH NH (Amide) CO->NH Ring Phenyl (Linker) CO->Ring His His142/143 (H-Bond) NH->His H-Bond Tail NH3+ (Aminomethyl) Ring->Tail Phe Phe152/208 (Tunnel Walls) Ring->Phe Pi-Pi / Hydrophobic Asp Asp/Glu (Rim Surface) Tail->Asp Ionic / Salt Bridge

Caption: Interaction map detailing the competition between the Intramolecular H-Bond (IMHB) and Zinc Chelation, plus the critical surface salt bridge.

Validation & Quality Assurance (Self-Validating Protocol)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Set

Do not rely solely on random databases. Construct a validation set using DUD-E (Directory of Useful Decoys - Enhanced) specifically for HDAC1 or HDAC2.

  • Actives: 50+ known benzamide inhibitors (e.g., Entinostat, Mocetinostat).

  • Decoys: 2500+ property-matched non-binders.

Metrics for Success

Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • Excellent: ROC AUC > 0.85

  • Acceptable: ROC AUC > 0.70

  • Failure: ROC AUC < 0.50 (Random enrichment)

Troubleshooting: If enrichment is low, check the Exclusion Volumes in the tunnel region. Benzamides are sensitive to steric clashes in the narrow HDAC tunnel.

References

  • Lukacin, R., et al. (2025). "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." MDPI Pharmaceuticals. Link

  • Gopalsamy, A., et al. (2013). "Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform." Journal of Medicinal Chemistry. Link

  • Grabowski, S. J. (2021). "Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide." The Journal of Physical Chemistry A. Link

  • Thangapandian, S., et al. (2010). "Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors." BioMed Research International. Link

  • Wang, D. F., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[1] Frontiers in Pharmacology. Link

Sources

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 2225142-55-0 Chemical Class: Salicylamide / Benzylamine Derivative Document Type: Technical Application Guide Version: 2.0 (Scientific Release)[1][2]

Executive Summary & Chemical Identity[1][2][3]

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a specialized bifunctional scaffold used primarily in medicinal chemistry and chemical biology.[1][2] It combines a salicylamide moiety (a known pharmacophore with hydrogen-bonding and metal-chelating properties) with a benzylamine linker (providing a reactive primary amine for conjugation).[1][2]

While not a marketed drug itself, this compound serves as a critical intermediate and fragment in the synthesis of Histone Deacetylase (HDAC) inhibitors, PROTAC linkers, and ligand-targeted conjugates.[1][2] Its structural duality allows it to act as both a "Warhead" (via the phenol-amide chelator) and a "Handle" (via the distal amine).[1][2]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
CAS Number 2225142-55-0 (Hydrochloride salt often cited)
IUPAC Name N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol (Free base) / 278.74 g/mol (HCl salt)
Solubility DMSO (>20 mg/mL), Methanol; Low solubility in water (unless protonated)
pKa (Predicted) ~9.8 (Benzylamine), ~8.1 (Phenol)
Key Functional Groups Phenolic hydroxyl (H-bond donor), Amide (Linker), Primary Amine (Nucleophile)

Structural Analysis & Reactivity Logic

To effectively utilize this compound, researchers must understand the reactivity profile of its two nitrogen centers.[2]

The Chemoselectivity Challenge

The molecule contains two distinct nitrogen atoms:[2]

  • The Amide Nitrogen (Aniline-derived): Part of the stable benzamide core.[1][2] It is electron-withdrawing and non-nucleophilic under physiological conditions.[1][2]

  • The Benzylamine Nitrogen (Aliphatic): A primary amine (-CH₂NH₂).[1][2] This is highly nucleophilic and basic.[2]

Implication for Synthesis: You cannot synthesize this molecule by simply reacting Salicylic Acid with 4-(aminomethyl)aniline.[1][2] The aliphatic amine (benzylamine) is significantly more nucleophilic than the aromatic amine (aniline).[1][2] A direct reaction would yield the inverse amide (N-salicyloyl-benzylamine).[1][2] Orthogonal protection strategies are required.

Graphviz Pathway: Structural Logic

ChemicalStructure Figure 1: Functional decomposition of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide. Salicyl Salicylamide Core (Metal Chelation / H-Bonding) Linker Phenyl Spacer (Rigid Scaffold) Salicyl->Linker Stable Amide Bond Amine Distal Aminomethyl (Reactive Handle) Linker->Amine Para-substitution

[1][2]

Synthesis Protocol

The following protocol details the synthesis of the hydrochloride salt. This method prioritizes chemoselectivity by using a Boc-protected precursor.[1][2]

Materials Required[1][2][5][6][8][11][12]
  • Starting Material A: Salicylic Acid (CAS 69-72-7)[1][2]

  • Starting Material B: N-Boc-4-aminobenzylamine (CAS 108468-00-4) — Crucial for selectivity.[1][2]

  • Coupling Agent: HATU or EDC·HCl

  • Base: DIPEA (Diisopropylethylamine)[1][2]

  • Solvent: DMF (anhydrous) and Dichloromethane (DCM)[1][2]

  • Deprotection: 4M HCl in Dioxane or TFA[2]

Step-by-Step Methodology
Phase 1: Amide Coupling (The Protected Intermediate)[1][2]
  • Dissolution: Dissolve Salicylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 minutes to form the activated ester.

  • Addition: Add N-Boc-4-aminobenzylamine (1.0 equiv).

    • Note: We use the Boc-protected benzylamine to force the reaction to occur at the aniline nitrogen.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1M citric acid (to remove excess amine/HATU byproducts), saturated NaHCO₃, and brine. Dry over MgSO₄.[2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate tert-butyl (4-(2-hydroxybenzamido)benzyl)carbamate.

Phase 2: Deprotection (Generating the Target)[1][2]
  • Solubilization: Dissolve the intermediate from Phase 1 in minimal DCM.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the non-polar Boc-protected spot).[1][2]

  • Isolation: The product often precipitates as the hydrochloride salt.[2] Filter the solid.[2][4][5]

  • Wash: Wash the filter cake with diethyl ether to remove organic impurities.

  • Drying: Dry under high vacuum to yield N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide HCl .

Synthesis Workflow Diagram

SynthesisRoute Figure 2: Chemoselective synthesis pathway preventing aliphatic amine interference. SM1 Salicylic Acid Activation Activation (HATU/DIPEA) SM1->Activation SM2 N-Boc-4-aminobenzylamine SM2->Activation Coupling Amide Coupling (Formation of Benzamide Core) Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Acidolysis (HCl/Dioxane) Intermediate->Deprotection Remove Boc Group Product Final Product (HCl Salt) CAS: 2225142-55-0 Deprotection->Product

[1][2]

Applications in Drug Discovery[1][8]

A. HDAC Inhibition Scaffolding

While hydroxamic acids (e.g., SAHA) are the most common zinc-binding groups (ZBGs) for HDAC inhibitors, benzamides (e.g., Entinostat/MS-275) offer class-selective inhibition (specifically HDAC 1, 2, and 3).[1][2][6]

  • Mechanism: The 2-hydroxybenzamide moiety mimics the benzamide pharmacophore.[2] The hydroxyl group can form an intramolecular hydrogen bond with the amide carbonyl, pre-organizing the molecule for binding in the enzyme pocket [1].[2]

  • Utility: This specific CAS acts as a "minimal pharmacophore."[2] Researchers attach hydrophobic "caps" to the aminomethyl tail to probe the HDAC tunnel entrance.[2]

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital.[1][2]

  • The benzylamine provides a rigid, semi-aromatic spacer that is distinct from standard flexible PEG chains.[2]

  • The salicylamide end can be derivatized to bind E3 ligase ligands or target proteins, depending on the design.[2]

C. Fluorescent Labeling

The primary amine allows for facile reaction with NHS-ester fluorophores (e.g., FITC-NHS, Cy5-NHS).[1][2]

  • Protocol: React CAS 2225142-55-0 (1 equiv) with Fluorophore-NHS (1.1 equiv) in DMF with excess DIPEA.

  • Result: A fluorescent probe used to track the cellular uptake of salicylamide derivatives.[2]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at -20°C. Hygroscopic (if HCl salt). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol or carbamylation of the amine over long periods.[1][2]

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous organic compounds.[2]

References

  • BenchChem. (n.d.).[1][2] 4-(aminomethyl)-N-hydroxybenzamide hydrochloride Structure and Activity. Retrieved from (Note: Structurally related benzamide scaffold analysis).[1][2]

  • Sigma-Aldrich (Merck). (2024).[1][2] Product Detail: N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride.[1][2][7] Retrieved from [1][2]

  • PubChem. (2024).[1][2] Compound Summary: Benzamide Derivatives. Retrieved from [1][2]

  • Frontiers in Pharmacology. (2019). Discovery of Benzamide Derivatives as HDAC Inhibitors. DOI: 10.3389/fphar.2019.00957.[2][6] (Contextual grounding for benzamide pharmacophores).

Sources

Toxicology and safety data sheet (SDS) for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Introduction

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CAS: 926271-67-2) is a synthetic small molecule belonging to the benzamide class of histone deacetylase (HDAC) inhibitors.[1][2][3][4] Structurally, it combines a salicylamide (2-hydroxybenzamide) "cap" or zinc-binding group (ZBG) with a 4-(aminomethyl)aniline linker.

Unlike the well-known benzamide inhibitor Entinostat (MS-275), which utilizes a 2-aminoanilide ZBG, this compound employs a 2-hydroxybenzamide moiety. This structural variation suggests its utility as a chemical probe for investigating isoform selectivity (specifically HDAC1/2/3) and studying the structure-activity relationship (SAR) of the zinc-binding domain.

Research Status: Currently classified as a Research Chemical/Intermediate . It is not an approved pharmaceutical. Users must treat it as a potential cytotoxic agent due to its pharmacophore similarity to potent epigenetic modulators.

Chemical Specifications
PropertyDetail
IUPAC Name N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide
CAS Number 926271-67-2 (Free Base) / 2225142-55-0 (HCl Salt)
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol (Base)
Solubility DMSO (>10 mg/mL), Water (Low for base; moderate for HCl salt)
Appearance White to off-white solid
Purity Grade Typically >95% (HPLC) for research use

Part 2: Hazard Identification & Safety Data (GHS)

Note: Specific regulatory toxicological data (e.g., LD50) for this exact CAS is sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of benzamide HDAC inhibitors and constituent functional groups (aromatic amines, phenols).

GHS Classification (Inferred)

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat.[5] 2H315: Causes skin irritation.[5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[5]
Reproductive Toxicity Cat. 1BH360: May damage fertility or the unborn child (Class effect of HDACi).
STOT - Repeated Exposure Cat. 2H373: May cause damage to organs (Bone marrow, GI tract) through prolonged exposure.
Precautionary Statements
  • Prevention:

    • P201: Obtain special instructions before use.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Part 3: Toxicological Profile & Mechanism

Mechanism of Action (MOA)

This compound functions as an epigenetic modulator. The 2-hydroxybenzamide moiety coordinates with the Zinc ion (Zn²⁺) in the catalytic pocket of Class I HDACs (HDAC1, 2, 3).

  • Causality: Inhibition of HDACs prevents the deacetylation of histone lysine residues.

  • Effect: This leads to hyperacetylation of histones (H3, H4), relaxation of chromatin structure, and re-expression of silenced tumor suppressor genes (e.g., p21WAF1/CIP1).

  • Downstream Toxicity: In dividing cells, this triggers G1/G2 cell cycle arrest and apoptosis, which is the basis for both its therapeutic potential and its toxicity (cytotoxicity to rapidly dividing normal cells).

Target Organ Toxicity
  • Hematologic (Bone Marrow): HDAC inhibitors are known to cause thrombocytopenia (low platelets) and neutropenia. The mechanism involves the disruption of megakaryocyte differentiation.

  • Gastrointestinal: Nausea and diarrhea are common in this class due to epithelial cell cycle disruption.

  • Cardiac (Potential): Some benzamides affect hERG channels; QT prolongation risk should be considered in high-dose animal studies.

Visualization: Mechanism & Toxicity Pathway

The following diagram illustrates the flow from chemical exposure to systemic toxicity.

HDAC_Toxicity Compound N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide Target HDAC Active Site (Zn2+ Chelation) Compound->Target Binds Epigenetic Histone Hyperacetylation (H3K9ac, H4K12ac) Target->Epigenetic Inhibits Deacetylation Cellular Chromatin Relaxation & Gene Expression (p21, Bax) Epigenetic->Cellular Modulates Transcription Outcome_Therapeutic Tumor Cell Apoptosis (Therapeutic Effect) Cellular->Outcome_Therapeutic Cancer Cells Outcome_Toxic Toxicity: Thrombocytopenia, GI Mucositis, Teratogenicity Cellular->Outcome_Toxic Normal Stem Cells

Figure 1: Mechanism of Action linking HDAC inhibition to both therapeutic efficacy and potential systemic toxicity.

Part 4: Experimental Protocols

Protocol A: Solubilization & Handling

Objective: To prepare a stable stock solution for in vitro assays without precipitation.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , sterile filtered.

    • Reasoning: The free amine and amide groups create hydrogen bonding networks that reduce water solubility. DMSO disrupts these, ensuring complete solvation.

  • Procedure:

    • Weigh 5 mg of compound in a tared glass vial.

    • Add DMSO to achieve a concentration of 10 mM (approx. 2.06 mL for 5 mg).

    • Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles leads to degradation).

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values to assess potency and general toxicity.

  • Seeding: Plate cells (e.g., HCT116 or MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Prepare serial dilutions of the compound in culture media (range: 0.1 µM to 100 µM).

    • Control: DMSO vehicle control (final concentration <0.1%).

    • Incubate cells with compound for 72 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation:

    • Positive Control: Use Vorinostat (SAHA) or Entinostat to validate assay sensitivity.

    • Acceptance Criteria: Vehicle control cell viability must be >90%.

Protocol C: Western Blot for Acetyl-Histone H3 (Biomarker)

Objective: Confirm the mechanism of action (HDAC inhibition) inside the cell.

  • Lysis: Treat cells with 5 µM compound for 24h. Lyse using RIPA buffer with protease/phosphatase inhibitors.

    • Critical Step: Do not add HDAC inhibitors (like Sodium Butyrate) to the lysis buffer if you are measuring endogenous HDAC activity, but since we are measuring the result (acetylation), standard inhibitors are fine to preserve the state.

  • Separation: Load 20 µg protein on 15% SDS-PAGE (histones are small, ~15 kDa).

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total Histone H3 or Beta-Actin.

  • Result Interpretation: A strong increase in Acetyl-H3 band intensity compared to DMSO control confirms effective HDAC inhibition.

Part 5: Environmental Fate & Disposal

  • Aquatic Toxicity: Benzamides are generally slow to biodegrade. Assume Acute Aquatic Toxicity Category 2 (Toxic to aquatic life).

  • Disposal:

    • Solid Waste: Incineration in a chemical combustor equipped with an afterburner and scrubber.

    • Liquid Waste: Do not pour down the drain. Collect in "Halogen-free Organic Solvents" waste streams (unless HCl salt, then check halogen content).

Part 6: References

  • GHS Classification Standards. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations.

  • HDAC Inhibitor Toxicity. Clinical Toxicities of Histone Deacetylase Inhibitors. National Institutes of Health (PMC).

  • Benzamide Pharmacophore. Key structural requirements of benzamide derivatives for histone deacetylase inhibition. (2024).

  • Compound Registry. N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide (CAS 926271-67-2).[1][2][3][4] PubChem / Sigma-Aldrich Catalog Data.

  • Entinostat Comparison. Entinostat (MS-275): A selective Class I HDAC inhibitor.

Sources

Methodological & Application

Step-by-step synthesis protocol for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

[1]

Executive Summary & Scientific Context

This protocol details the synthesis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide , a critical pharmacophore in medicinal chemistry.[1] This structural motif serves as the zinc-binding group (ZBG) and linker region for several Histone Deacetylase (HDAC) inhibitors , including the clinical candidate Entinostat (MS-275) and its analogues [1].

The synthesis presents a specific regioselectivity challenge: the starting material, 4-(aminomethyl)aniline, contains two distinct nucleophilic amino groups—an aliphatic benzyl amine (


This guide employs a "Protect-Couple-Deprotect" strategy to ensure 100% regiocontrol:

  • Chemoselective Protection: Exploiting the nucleophilicity difference to selectively Boc-protect the aliphatic amine.[1]

  • Amide Coupling: Using HATU-mediated activation to couple the less nucleophilic aniline with salicylic acid.[1]

  • Global Deprotection: Acid-mediated removal of the carbamate to yield the final salt.[1]

Retrosynthetic Analysis & Workflow

The following logic map visualizes the critical decision points and reaction flow.

Synthesis_WorkflowStartStarting Material:4-(Aminomethyl)anilineInter1Intermediate 1:tert-butyl (4-aminobenzyl)carbamate(Aliphatic Amine Protected)Start->Inter1 Nucleophilic SelectivityReagent1Reagent:Boc2O (0.95 eq), DCM, 0°CReagent1->Inter1Step2_DecisionCritical Control Point:Prevent Phenolic EsterificationInter1->Step2_DecisionReagent2Reagent:Salicylic Acid + HATU + DIPEAInter2Intermediate 2:N-Boc-Protected PrecursorReagent2->Inter2Step2_Decision->Inter2 Amide CouplingFinalTarget Molecule:N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide(TFA Salt)Inter2->Final AcidolysisReagent3Reagent:TFA / DCM (1:4)Reagent3->Final

Figure 1: Operational workflow emphasizing the chemoselective protection strategy required to distinguish between the benzylic and anilinic nitrogen atoms.

Experimental Protocol

Phase 1: Chemoselective Protection

Objective: Synthesize tert-butyl (4-aminobenzyl)carbamate. Principle: The aliphatic amine is significantly more nucleophilic than the aniline. By controlling stoichiometry (limiting

Reagents
ComponentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount (Example)
4-(Aminomethyl)aniline 122.171.01.22 g
Di-tert-butyl dicarbonate (

)
218.250.952.07 g
Triethylamine (

)
101.191.11.53 mL
Dichloromethane (DCM) Solvent-25 mL
Procedure
  • Dissolution: Dissolve 4-(aminomethyl)aniline (1.22 g, 10 mmol) and

    
     (1.53 mL) in anhydrous DCM (20 mL) in a round-bottom flask.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature enhances selectivity.

  • Addition: Dissolve

    
     (2.07 g, 9.5 mmol) in DCM (5 mL). Add this solution dropwise over 30 minutes.
    
    • Note: We use a slight deficit of

      
       (0.95 eq) to ensure no bis-protection occurs.[1] Unreacted starting material is easily removed during workup.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup:

    • Wash the organic layer with water (

      
       mL) to remove unreacted diamine and salts.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation: The product should be a pale yellow solid.

    • QC Check:

      
       NMR should show a singlet at 
      
      
      ppm (9H, Boc) and a broad singlet at
      
      
      ppm (aniline
      
      
      ). If the aniline protons are missing, bis-protection occurred.[1]
Phase 2: Amide Coupling

Objective: Couple Salicylic Acid to the aniline of Intermediate 1. Principle: HATU is selected as the coupling agent.[1] While salicylic acid has a free phenol, HATU/DIPEA preferentially activates the carboxylic acid. The formation of the amide is thermodynamically favored over the phenolic ester [3].

Reagents
ComponentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount
Intermediate 1 (from Phase 1)222.281.01.11 g (5 mmol)
Salicylic Acid 138.121.10.76 g
HATU 380.231.22.28 g
DIPEA (Hünig's Base) 129.242.01.74 mL
DMF (Anhydrous) Solvent-15 mL
Procedure
  • Activation: In a dry flask, dissolve Salicylic Acid (0.76 g) and HATU (2.28 g) in anhydrous DMF (10 mL). Add DIPEA (0.87 mL, 1.0 eq) and stir at RT for 15 minutes. The solution should turn slightly yellow.[1]

  • Coupling: Dissolve Intermediate 1 (1.11 g) in DMF (5 mL) and add it to the activated acid mixture. Add the remaining DIPEA (0.87 mL).

  • Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash sequentially with:

      • 1M HCl (30 mL) – Removes unreacted amine/DIPEA.

      • Sat.

        
         (30 mL) – Removes unreacted salicylic acid.
        
      • Brine (30 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane:EtOAc, gradient 4:1 to 1:1) is recommended to isolate the pure Boc-protected amide.[1]

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final target. Principle: Acidolytic cleavage of the tert-butyl carbamate generates the ammonium salt.[1]

Procedure
  • Dissolution: Dissolve the purified Intermediate 2 in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2.5 mL). Caution: Gas evolution (

    
     and isobutylene).
    
  • Reaction: Stir at RT for 2 hours. Monitor by TLC (the starting material spot should disappear).

  • Isolation:

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Trituration: Add cold Diethyl Ether (

      
      , 20 mL) to the residue. Sonicate if necessary.[1] The product should precipitate as a white/off-white solid (TFA salt).[1]
      
    • Filter the solid and dry under high vacuum.

Quality Control & Expected Data

To validate the synthesis, compare your analytical data against these expected values.

Critical Quality Attributes (CQAs)
  • Appearance: White to off-white powder.[1]

  • Solubility: Soluble in DMSO, Methanol, Water (as salt).

  • Purity: >95% by HPLC (254 nm).

Expected NMR (DMSO- , 400 MHz)
  • 
     10.4 ppm (s, 1H):  Amide NH (Diagnostic: confirms coupling to aniline).
    
  • 
     11.5 ppm (s, 1H):  Phenolic OH (Often broad, may exchange).
    
  • 
     8.1 ppm (br s, 3H):  Ammonium 
    
    
    (Benzyl amine salt).
  • 
     7.9 ppm (dd, 1H):  Salicylic aromatic proton (ortho to amide).
    
  • 
     7.7 ppm (d, 2H):  Aniline aromatic protons (ortho to amide).
    
  • 
     7.4 ppm (d, 2H):  Aniline aromatic protons (meta to amide).
    
  • 
     6.9-7.0 ppm (m, 2H):  Salicylic aromatic protons.[1]
    
  • 
     4.0 ppm (q, 2H):  Benzylic 
    
    
    (Diagnostic: Shifted downfield due to ammonium).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Bis-protection (Boc on both amines).[1]Ensure Temperature is 0°C and

is added slowly. Reduce

to 0.9 eq.
Product is an Oil (Phase 2) Residual DMF.Wash with water/LiCl solution more thoroughly or use lyophilization.[1]
Incomplete Deprotection TFA too dilute or old.[1]Use fresh TFA. Ensure DCM:TFA ratio is at least 4:1.
Impurity at

1.5 ppm
Residual Boc/t-butyl cations.[1]Triturate the final solid vigorously with Diethyl Ether to wash away t-butyl byproducts.[1]

References

  • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001–3003.

  • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[1][3] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[1] Synthetic Communications, 20(16), 2559–2564.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.

Application Note: HPLC Method Development for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (AMHB)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the High-Performance Liquid Chromatography (HPLC) method development for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (AMHB).[1] This molecule represents a classic "amphoteric challenge" in medicinal chemistry, containing both a weakly acidic phenolic moiety (


) and a basic primary aliphatic amine (

).

Standard C18 protocols often fail for such analytes, resulting in peak tailing (silanol interaction) or retention time instability (pH sensitivity). This protocol utilizes a "pH-Control & Shielding" strategy, employing a polar-embedded stationary phase combined with a chaotropic acidic buffer to ensure sharp peak shape and reproducible retention.[1]

Physicochemical Analysis & Mechanistic Strategy

Structural Considerations

The analyte consists of three distinct functional zones that dictate chromatographic behavior:

  • Salicylamide Core (Acidic): The 2-hydroxy group forms an intramolecular hydrogen bond with the amide carbonyl, reducing its acidity slightly but creating a distinct UV chromophore (

    
    ).
    
  • Linker (Neutral): The benzamide bridge provides structural rigidity and moderate hydrophobicity.

  • Benzylamine Tail (Basic): The 4-aminomethyl group is the critical method driver. At neutral pH, it exists in equilibrium between protonated and free base forms, causing peak broadening.

Ionization States & pH Selection

To achieve a robust method, we must force the molecule into a single ionization state.

  • Scenario A (High pH > 10): Phenol is ionized (

    
    ), Amine is neutral (
    
    
    
    ).[1] Risk:[1] Silica dissolution (requires hybrid columns) and potential oxidative instability of the phenolate.
  • Scenario B (Low pH < 3): Phenol is neutral (

    
    ), Amine is fully protonated (
    
    
    
    ).[1] Benefit: Stable species, compatible with standard silica columns. Challenge: The cationic amine interacts with residual silanols on the column, causing tailing.

Decision: We select Scenario B (Low pH) but mitigate the silanol interaction using a Charged Surface Hybrid (CSH) or Polar-Embedded column technology.

Visual Method Development Workflow

MethodDevelopment Start Analyte: AMHB (Amphoteric) Solubility Solubility Check (MeOH/Water) Start->Solubility ColumnSelect Column Selection Critical Step Solubility->ColumnSelect StandardC18 Standard C18 (Risk: Tailing) ColumnSelect->StandardC18 Avoid PolarEmbedded Polar-Embedded C18 (Shields Silanols) ColumnSelect->PolarEmbedded Preferred MobilePhase Mobile Phase pH Select pH 2.5 (Formate/Phosphate) PolarEmbedded->MobilePhase Scouting Gradient Scouting 5% -> 95% B MobilePhase->Scouting Optimization Optimization Temp: 40°C Flow: 1.0 mL/min Scouting->Optimization Validation Final Method Validation (ICH Q2) Optimization->Validation

Figure 1: Decision tree for AMHB method development, prioritizing silanol shielding.

Detailed Experimental Protocol

Reagents and Chemicals
  • Reference Standard: N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Additives: Formic Acid (LC-MS grade) or Ammonium Formate.[1] Note: For non-MS applications, Potassium Phosphate Monobasic (

    
    ) is superior for peak shape.
    
Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD).[2][3][4]

    • Primary Wavelength:[1] 305 nm (Specific to salicylamide core, reduces interference).

    • Secondary Wavelength: 254 nm (General aromatic detection).

  • Column Oven: 40°C (Elevated temperature reduces viscosity and improves amine mass transfer).

Chromatographic Conditions (The "Gold Standard" Method)
ParameterSettingRationale
Column Waters XSelect CSH C18 or Agilent ZORBAX Bonus-RP (150 mm x 4.6 mm, 3.5 µm)CSH (Charged Surface Hybrid) provides a low-level positive charge on the surface, repelling the protonated amine analyte and preventing silanol tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Keeps the amine protonated (

) and phenol neutral.[1]
Mobile Phase B AcetonitrileLower viscosity than methanol, lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Injection Vol 5 - 10 µLDependent on sample concentration.[1]
Gradient Time (min)%B
0.05
10.060
12.095
15.095
15.15
20.05
Sample Preparation
  • Stock Solution: Weigh 10 mg of AMHB. Dissolve in 10 mL of Methanol . (Concentration: 1.0 mg/mL). Note: Do not use 100% Acetonitrile for dissolution as solubility may be limited.[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A . Final concentration: 100 µg/mL.

    • Critical: Matching the diluent to the initial mobile phase (high water content) prevents "solvent shock" which causes split peaks for early eluting amines.

Validation Parameters (Self-Validating Logic)

To ensure the method is trustworthy, perform these system suitability tests before every run:

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • If

      
      : The column silanols are active. Switch to a fresh CSH column or add 5 mM Ammonium Formate to Mobile Phase A to increase ionic strength.
      
  • Resolution (

    
    ):  If analyzing synthesis crude, 
    
    
    
    between the main peak and the des-aminomethyl impurity (if present).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Linearity & Range
  • Range: 0.5 µg/mL to 200 µg/mL.

  • Acceptance:

    
    .[5]
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Interaction between protonated amine and silanols.1. Increase buffer concentration (e.g., 20 mM Ammonium Formate).2. Switch to "Polar Embedded" column (e.g., ZORBAX Bonus-RP).[1]
Retention Drift pH instability in Mobile Phase A.Use a buffered aqueous phase (Ammonium Formate) instead of simple Formic Acid solution.
Split Peaks Sample solvent mismatch.Ensure sample diluent contains < 20% organic solvent (match initial gradient conditions).
Low Sensitivity Incorrect wavelength.The salicylamide core shifts

based on pH. Run a spectral scan; 300-310 nm is typically optimal for this specific core.[1]

References

  • Agilent Technologies. (2011). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Retrieved from

  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide. Retrieved from

  • National Institutes of Health (NIH). (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Retrieved from

  • SIELC Technologies. (2023). Separation of Amines on Newcrom R1 HPLC column. Retrieved from

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [1]

Sources

Application Notes and Protocol for the Preparation of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a benzamide derivative featuring key structural motifs that are significant in medicinal chemistry and drug discovery. The 2-hydroxybenzamide (salicylamide) group is a known pharmacophore present in various biologically active compounds, while the aminomethylphenyl moiety provides a versatile site for further chemical modification or interaction with biological targets. Accurate and consistent preparation of stock solutions is a foundational requirement for any experimental workflow, directly impacting data reproducibility and the validity of downstream applications, from initial screening assays to mechanism-of-action studies.

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide stock solutions in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, this guide is structured to not only provide procedural steps but also to explain the scientific rationale behind these recommendations, ensuring a robust and self-validating methodology.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling and use. The properties for the free base form are detailed below, derived from available data for its hydrochloride salt.

PropertyValueRationale & Comments
Molecular Formula C₁₄H₁₄N₂O₂-
Molecular Weight 242.28 g/mol Calculated from the known molecular weight of the hydrochloride salt (278.74 g/mol ).
Appearance White to off-white solid/powderTypical appearance for this class of organic compounds.[1]
Purity (Typical) ≥97% (HPLC)It is critical to use a high-purity starting material to ensure the accuracy of the final stock solution concentration.[1]

Core Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays and biochemical experiments. The causality behind each step is explained to ensure a deep understanding of the process.

Required Materials & Equipment
  • N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Calibrated analytical balance (readability of at least 0.1 mg)

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, low-retention, filtered pipette tips

  • Calibrated micropipettes (P1000, P200, P20)

  • Vortex mixer

  • Water bath or sonicator (optional, for compounds with lower solubility)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Visual Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage A Equilibrate Compound to Room Temperature B Calculate Required Mass (e.g., 2.42 mg for 1 mL of 10 mM) A->B C Weigh Compound Accurately in a Sterile Amber Tube B->C D Add Anhydrous DMSO (e.g., 1.0 mL) C->D E Vortex Vigorously (1-2 minutes) D->E F Optional: Gentle Warming (37°C) or Sonication if Needed E->F G Visually Confirm Complete Dissolution (Clear Solution) F->G H Aliquot into Working Volumes (e.g., 20 µL) G->H I Store Aliquots at ≤ -20°C, Protected from Light H->I

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology
  • Pre-Weighing Preparation: Before opening, allow the vial containing the solid N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide to equilibrate to room temperature for at least 15-20 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder. Many organic compounds are hygroscopic, and absorbed water can affect the actual weight and potentially degrade the compound over time.

  • Mass Calculation: Calculate the mass of the compound required for your desired concentration and volume. For a 10 mM stock solution in 1 mL of DMSO :

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 242.28 g/mol × 1000 mg/g = 2.42 mg

  • Weighing: Tare a sterile, amber microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass (e.g., 2.42 mg) of the compound directly into the tube.

    • Causality: Using an amber or opaque tube is a proactive measure against photodegradation, as related 2-hydroxybenzamide structures are known to be light-sensitive.[2][3]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube containing the compound.

    • Causality: The use of anhydrous DMSO is paramount. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation either immediately or upon freezing.[3]

  • Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The final solution should be clear and free of any visible particulates.

  • (Optional) Aiding Dissolution: If the compound does not fully dissolve after vortexing, gentle warming in a 37°C water bath or brief sonication can be employed.

    • Causality: The dissolution of benzamide derivatives in DMSO can be an endothermic process, and providing thermal energy can facilitate solubility.[4] However, always check for compound temperature sensitivity. Start with short durations and inspect the solution frequently.

  • Aliquoting and Storage: To prevent the deleterious effects of repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile, clearly labeled amber or opaque microcentrifuge tubes. Store all aliquots at -20°C or lower.

Handling, Storage, and Stability

Proper storage is crucial for maintaining the integrity and efficacy of the compound, both in its solid form and as a DMSO stock solution.

Solid Compound Storage

Store the solid N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide in a tightly sealed container at -20°C , protected from light and moisture. A desiccator can provide an additional layer of protection against humidity.

DMSO Stock Solution Storage & Stability
ParameterRecommendationRationale & Justification
Storage Temperature ≤ -20°C (or -80°C for longer-term)Low temperatures minimize solvent evaporation and slow down potential degradation pathways.[5]
Protection from Light Store in amber or opaque vialsThe 2-hydroxybenzamide moiety suggests potential light sensitivity, which can lead to photodegradation.[2][3]
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated temperature cycling can introduce moisture and may cause the compound to precipitate out of solution over time.
Recommended Stability Use within 1 month when stored at -20°CThis is a general guideline for many small molecules in DMSO.[5] For critical experiments, re-validation after prolonged storage is recommended.

Quality Control and Self-Validation

A well-prepared stock solution is part of a self-validating system. The following QC steps are essential to ensure the reliability of your experimental results.

Visual Quality Control Workflow

G A Prepare Stock Solution (As per Protocol 1.0) B Visual Inspection: Is solution clear and particulate-free? A->B C_Yes Yes B->C_Yes Pass D_No No B->D_No Fail F Proceed to Aliquoting and Storage C_Yes->F E Troubleshoot: - Sonicate/Warm - Check DMSO quality - Re-prepare D_No->E E->A G Perform Functional Assay: Does it match expected activity/potency? F->G H Optional Advanced QC: - HPLC/LC-MS for purity - UV-Vis for concentration G->H For validation

Sources

Application Notes and Protocols for Cell Culture Handling and Dosing with N-hydroxy-4-(aminomethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-hydroxy-4-(aminomethyl)benzamide Derivatives as Histone Deacetylase Inhibitors

The reversible acetylation of histone proteins is a fundamental epigenetic mechanism regulating gene expression. The balance between the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs) is crucial for normal cellular function.[1][2][3] In various pathological conditions, particularly cancer, the dysregulation of HDAC activity leads to aberrant gene silencing, including that of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[4][5]

N-hydroxy-4-(aminomethyl)benzamide and its derivatives have emerged as a promising class of HDAC inhibitors.[6][7] These compounds typically feature a hydroxamic acid group that chelates the zinc ion within the catalytic site of HDAC enzymes, effectively blocking their activity.[2][5][8] This inhibition leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced genes.[3] Consequently, these molecules can induce a range of anti-cancer effects, including cell cycle arrest, apoptosis, and suppression of angiogenesis.[5][8] Some derivatives within this class have also demonstrated selectivity for specific HDAC isoforms, such as HDAC6, which may offer therapeutic advantages and reduced off-target effects.[6][7]

This comprehensive guide provides detailed protocols for the handling, solubilization, and dosing of N-hydroxy-4-(aminomethyl)benzamide-based HDAC inhibitors in a cell culture setting. It is designed to equip researchers with the necessary knowledge to conduct robust and reproducible in vitro studies to evaluate the biological activity of these compounds.

I. Compound Handling and Stock Solution Preparation

The proper handling and preparation of stock solutions are paramount to ensure the stability and activity of the compound, leading to reliable experimental outcomes.

Material and Reagent Overview
Item Description Recommended Vendor/Specifications
N-hydroxy-4-(aminomethyl)benzamide derivativeCrystalline solidPurity >98%
Dimethyl sulfoxide (DMSO)Anhydrous, cell culture gradeSigma-Aldrich, Thermo Fisher Scientific
Sterile, nuclease-free microcentrifuge tubes1.5 mL or 2.0 mLAxygen, Eppendorf
Calibrated precision balanceAnalytical balance with 0.01 mg readabilityMettler Toledo, Sartorius
Pipettes and sterile, filtered pipette tipsP1000, P200, P20Gilson, Eppendorf
Step-by-Step Protocol for Stock Solution Preparation
  • Safety First: Before handling the compound, consult the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of the N-hydroxy-4-(aminomethyl)benzamide derivative (e.g., 5 mg).

  • Solubilization: Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some derivatives, but prolonged heating should be avoided to prevent degradation.

  • Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Expert Insight: The choice of solvent is critical. While DMSO is a common choice for its high solubilizing capacity, it can be toxic to cells at higher concentrations. It is imperative to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability, typically below 0.5%.

II. Cell Culture and Dosing Methodologies

The selection of appropriate cell lines and a precise dosing strategy are fundamental for elucidating the biological effects of the HDAC inhibitor.

Recommended Cell Lines

A variety of cancer cell lines are suitable for studying the effects of HDAC inhibitors. The choice will depend on the specific research question.

Cell Line Cancer Type Key Considerations
HCT116Colorectal CarcinomaWild-type p53, well-characterized response to HDAC inhibitors.[4][9]
HeLaCervical CancerRobust and easy to culture, widely used for cellular mechanism studies.[10][11]
MCF-7Breast AdenocarcinomaEstrogen receptor-positive, commonly used in breast cancer research.
A549Lung CarcinomaA model for non-small cell lung cancer.
JurkatT-cell LeukemiaSuspension cell line, useful for studying apoptosis.
General Cell Culture Maintenance
  • Culture Medium: Use the recommended complete growth medium for each cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.

Experimental Workflow for a Dose-Response Study

This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of a N-hydroxy-4-(aminomethyl)benzamide derivative.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (e.g., 96-well plate) B Cell Adhesion (Overnight Incubation) A->B C Prepare Serial Dilutions of Compound D Treat Cells with Compound (and Vehicle Control) C->D E Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->E F Assess Cell Viability (e.g., MTT, CellTiter-Glo) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for a dose-response study.

Step-by-Step Dosing Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of treatment, thaw a stock solution aliquot. Prepare a series of dilutions of the compound in complete cell culture medium. It is crucial to perform a serial dilution to obtain a range of concentrations that will bracket the expected IC₅₀ value. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Dosing: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and the specific endpoint being measured.

  • Assessment of Cell Viability: Following incubation, assess cell viability using a suitable method. Common assays include:

    • MTT Assay: A colorimetric assay that measures metabolic activity.[1]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.[12]

    • Crystal Violet Staining: A simple method to stain and quantify adherent cells.[1]

III. Assessing the Mechanism of Action: Western Blotting for Histone Acetylation

A hallmark of HDAC inhibitor activity is the hyperacetylation of histones. Western blotting is a standard technique to visualize this effect.[13][14]

Protocol for Western Blot Analysis
  • Cell Lysis: After treating cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: To ensure equal protein loading, re-probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH, or a total histone antibody (e.g., anti-Histone H3).

Expected Outcomes

A dose-dependent increase in the signal for acetylated histones should be observed in cells treated with an effective N-hydroxy-4-(aminomethyl)benzamide derivative compared to the vehicle-treated control cells.

IV. Mechanism of Action: A Visual Representation

The primary mechanism of action for this class of compounds involves the direct inhibition of HDAC enzymes.

mechanism_of_action cluster_enzyme HDAC Active Site cluster_substrate Substrate Binding cluster_inhibitor Inhibition cluster_outcome Cellular Outcome HDAC HDAC Enzyme Zinc Zn2+ Hyperacetylation Histone Hyperacetylation Histone Acetylated Histone Histone->HDAC Deacetylation Acetyl Acetyl Group Inhibitor N-hydroxy-4-(aminomethyl)benzamide (Hydroxamic Acid Group) Inhibitor->HDAC Inhibition Inhibitor->Zinc Chelation Chromatin Open Chromatin Hyperacetylation->Chromatin Gene Gene Expression Altered Chromatin->Gene Apoptosis Apoptosis / Cell Cycle Arrest Gene->Apoptosis

Sources

Troubleshooting & Optimization

Improving synthesis yield of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Synthesis Yield of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Route Logic

User Problem: Low yield and difficult purification during the synthesis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide. Root Cause Analysis: This molecule presents two competing nucleophiles (aniline vs. benzylamine) and an interfering phenol group. The most common yield-killing error is attempting a direct coupling of salicylic acid with 4-(aminomethyl)aniline, which leads to regioselectivity issues (coupling at the wrong amine) and polymerization.

To maximize yield, you must switch from a "Direct Coupling" strategy to a "Double-Protection Strategy" .

The Optimized Pathway (Route A)

We recommend the Orthogonal Protection Route . This ensures the amide bond forms only at the aniline position and prevents the phenolic hydroxyl from forming ester byproducts.

  • Amine Protection: Use N-Boc-4-(aminomethyl)aniline . The Boc group protects the highly nucleophilic benzylamine (

    
    ), forcing the reaction to occur at the less nucleophilic aniline (
    
    
    
    ).
  • Phenol Protection: Use O-Benzylsalicylic acid (or O-Acetyl). This prevents the phenol from competing with the amine for the activated carboxylate (preventing salicylide polyester formation).

Visualizing the Workflow

The following decision tree outlines the critical control points for yield optimization.

SynthesisOptimization Start Start: Yield Optimization CheckSM Check Starting Material: 4-(aminomethyl)aniline Start->CheckSM IsProtected Is the Benzylamine (CH2-NH2) protected? CheckSM->IsProtected DirectCouple Direct Coupling (High Risk) IsProtected->DirectCouple No UseBoc Use N-Boc-4-aminobenzylamine IsProtected->UseBoc Yes WrongIsomer FAILURE: Major Product is N-Benzyl isomer DirectCouple->WrongIsomer CouplingMethod Select Coupling Reagent UseBoc->CouplingMethod MethodHATU Method A: HATU/DIPEA (High Cost, High Yield) CouplingMethod->MethodHATU MethodCDI Method B: CDI (Imidazole) (Scalable, Mod. Yield) CouplingMethod->MethodCDI PhenolCheck Is Salicylic Acid O-Protected? MethodHATU->PhenolCheck YesBn Yes (O-Benzyl) PhenolCheck->YesBn Yes NoProt No (Free Phenol) PhenolCheck->NoProt No FinalStep Deprotection: 1. TFA (Boc) 2. H2/Pd (Bn) YesBn->FinalStep SideRxn Risk: Self-Esterification (Salicylides) NoProt->SideRxn

Caption: Logic flow for selecting the correct synthetic route to avoid regioselectivity errors and side reactions.

Detailed Experimental Protocols

Protocol A: The High-Yield "Double Protection" Method

Recommended for milligram to gram-scale synthesis where purity is paramount.

Reagents:

  • Acid: 2-(Benzyloxy)benzoic acid (O-Benzylsalicylic acid)

  • Amine: tert-butyl (4-aminobenzyl)carbamate (N-Boc-4-aminobenzylamine)

  • Coupling: HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Guide:

  • Activation: Dissolve 2-(benzyloxy)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

    • Critical Check: Do not add the amine yet. Ensure the activation is complete to prevent the amine from reacting with unactivated HATU.

  • Coupling: Add tert-butyl (4-aminobenzyl)carbamate (1.0 equiv). Stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor by TLC or LCMS. You should see the disappearance of the amine.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

  • Deprotection (The "Yield Saver"):

    • Step 1 (Boc removal): Dissolve crude in DCM/TFA (4:1). Stir 1 hour. Evaporate TFA completely (azeotrope with toluene) to avoid oil formation.

    • Step 2 (Benzyl removal): Dissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon for 2 hours. Filter through Celite.

Expected Yield: >85% (over 2 steps).

Protocol B: The Scalable "CDI" Method

Recommended if O-protected salicylic acid is unavailable or for larger batches.

Reagents:

  • Acid: Salicylic acid (Unprotected)

  • Amine: tert-butyl (4-aminobenzyl)carbamate

  • Coupling: 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: THF (Reflux)[1]

Step-by-Step Guide:

  • Acyl Imidazole Formation: Dissolve salicylic acid (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv).[1]

  • Gas Evolution: Heat to 50°C. You will observe

    
     evolution. Stir for 1 hour until gas evolution ceases.
    
    • Why this works: CDI activates the carboxylic acid to an acyl imidazole. The phenol is less reactive towards CDI under these conditions, or if it reacts, the carbonate intermediate is unstable and reverts.

  • Coupling: Add the N-Boc amine (1.0 equiv). Heat to reflux (65°C) for 12 hours.

    • Note: The aniline is a poor nucleophile; reflux is required to drive the reaction with the acyl imidazole.

  • Work-up: Cool, evaporate THF, redissolve in EtOAc, and wash with 1M HCl (to remove imidazole) and brine.

Expected Yield: 60–75%. (Lower than Method A due to potential phenol interference).

Troubleshooting & FAQs

Common Yield Killers
SymptomProbable CauseCorrective Action
LCMS shows M+136 mass (Dimer) Salicylide Formation. The phenol of one salicylic acid molecule reacted with the carboxylate of another.Switch to O-Benzylsalicylic acid (Protocol A). If using Protocol B, ensure CDI activation is done before adding the amine.
Product is a purple/black oil Aniline Oxidation. The starting material 4-(aminomethyl)aniline oxidized before reaction.Recrystallize the starting amine or use the N-Boc protected version, which is more stable. Perform reaction under Nitrogen/Argon.
Low conversion (<30%) Electronic Deactivation. The aniline is electron-poor and the salicylic acid is deactivated by the internal H-bond (Phenol-Carbonyl).Use HATU (stronger) instead of EDC/HOBt. Ensure the reaction runs for at least 6 hours.
Sticky gum after deprotection TFA Salt Retention. The final product is a diamine salt and is very hygroscopic.After TFA removal, neutralize with NH3 in MeOH or use a basic ion-exchange resin (e.g., Amberlyst A-21) to isolate the free base.
Frequently Asked Questions

Q: Can I use thionyl chloride (


) to make the acid chloride of salicylic acid? 
A: Not recommended for the unprotected acid.  Thionyl chloride will react with the phenol to form sticky polymers. You must use O-acetylsalicylic acid (Aspirin) if you want to use the acid chloride method. The acetyl group can be removed later with mild base, but be careful not to hydrolyze your new amide bond.

Q: Why do I see two spots on TLC that have the same mass? A: This is likely Rotamers (if Boc is still attached) or Regioisomers (if you didn't protect the benzylamine). If you used unprotected 4-(aminomethyl)aniline, you have a mixture of the amide on the aniline (desired) and the amide on the benzylamine (undesired). These are very hard to separate. Prevention is the only cure: Use the N-Boc starting material.

Q: My final product is water-soluble and I lost it during extraction. A: The product contains a free primary amine and a phenol. At high pH (NaOH workup), the phenol deprotonates (soluble in water). At low pH (HCl workup), the amine protonates (soluble in water).

  • Fix: Adjust aqueous layer to pH 7–8 (isoelectric point vicinity) to precipitate the product, or use n-Butanol for extraction.

References

  • Entinostat (MS-275)

    • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001–3003.
    • Relevance: Establishes the foundational CDI coupling method for phenylenediamine-type benzamides.
  • Chemoselective Amide Coupling

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
    • Relevance: detailed comparison of HATU vs.
  • Salicylic Acid Coupling Challenges

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.
    • Relevance: Discusses side reactions involving phenolic hydroxyls during activ
  • Properties of 4-(Aminomethyl)

    • Sigma-Aldrich (Merck).[2] "4-(Aminomethyl)aniline Technical Data Sheet."

    • Relevance: Physical properties and storage stability (oxid

Sources

Identifying degradation products of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Stability & Impurity Profiling Guide: N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Technical Support Center: Stability & Impurity Profiling

Compound: N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Molecular Formula: C₁₄H₁₄N₂O₂ Exact Mass: 242.11 Da Pharmacophore Class: Salicylamide / Histone Deacetylase (HDAC) Inhibitor motif.

This guide addresses the specific degradation pathways and analytical challenges associated with the benzamide linker and the primary benzylamine moiety found in your molecule.

Module 1: Hydrolytic Degradation (Acid/Base Stress)[1]

User Question: I am observing two major degradants under acidic stress (0.1 N HCl, 60°C) that are not present in the peroxide sample. What are the expected m/z values?

Technical Analysis: The central amide bond connecting the salicylic ring to the phenylamine ring is the most labile site for hydrolysis. While benzamides are generally stable, the ortho-hydroxy group (salicyl moiety) can catalytically assist hydrolysis, particularly under basic conditions, via intramolecular hydrogen bonding or phenolate participation.

Diagnostic Table: Hydrolysis Products

Degradant NameStructure TypeTheoretical Mass (Da)Observed [M+H]⁺Key MS Fragment
Degradant A Salicylic Acid138.03139.04 m/z 121 (Loss of -OH)
Degradant B 4-(Aminomethyl)aniline122.08123.09 m/z 106 (Loss of -NH₂)

Troubleshooting Protocol:

  • Check Retention Times: Salicylic acid is significantly more polar (and acidic) than the parent. In Reverse Phase (RP) chromatography at low pH, it will elute earlier than the parent. The diamine (Degradant B) is highly basic; without ion-pairing reagents, it may elute in the void volume.

  • Verification: Monitor the UV spectrum. Salicylic acid has a distinct absorption band at ~300 nm (blue-shifted compared to the parent benzamide).

Module 2: Oxidative Degradation (Peroxide/Radical Stress)

User Question: My oxidative stress sample (3% H₂O₂) shows a peak at RRT 1.05 with a mass shift of +16 Da. Is this N-oxidation or ring hydroxylation?

Technical Analysis: This molecule contains two sites highly susceptible to oxidation:

  • The Primary Amine (Aminomethyl group): Benzylic amines rapidly form N-oxides or hydroxylamines.

  • The Phenol Ring: Susceptible to radical attack (hydroxylation) to form a quinone-like structure.

However, N-oxidation of the benzylic amine is kinetically favored under standard peroxide stress.

Diagnostic Table: Oxidative Products

Degradant NameModificationMass ShiftObserved [M+H]⁺Mechanism
Degradant C N-Oxide (Benzylamine)+16 Da259.11 Nucleophilic attack of amine on peroxide.
Degradant D Aldehyde Derivative-1 Da242.08 Oxidative deamination (R-CH₂NH₂ → R-CHO).
Degradant E Carboxylic Acid Deriv.+15 Da257.08 Oxidation of Degradant D.

Differentiation Strategy (MS/MS):

  • N-Oxide: Fragmentation often yields a characteristic loss of -16 Da (oxygen) or -17 Da (-OH) from the parent ion.

  • Ring Hydroxylation: The +16 Da modification is on the aromatic ring. The fragment corresponding to the salicylic acid moiety (normally m/z 121) would shift to 137 . If the "salicyl" fragment remains 121, the oxidation is on the amine side.

Module 3: Visualizing the Degradation Pathways

User Question: Can you provide a pathway map for our regulatory report (IND filing)?

Scientist's Note: The following diagram maps the degradation logic based on ICH Q1A(R2) stress conditions [1].

DegradationPathways Parent Parent Molecule (MW 242) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (H2O2) Parent->Oxidation SalAcid Salicylic Acid (MW 138) Hydrolysis->SalAcid Amide Cleavage Diamine 4-(Aminomethyl)aniline (MW 122) Hydrolysis->Diamine Amide Cleavage NOxide N-Oxide (+16 Da) Oxidation->NOxide N-Oxygenation Aldehyde Benzaldehyde Deriv. (-1 Da) Oxidation->Aldehyde Oxidative Deamination Benzoic Acid Deriv. Benzoic Acid Deriv. Aldehyde->Benzoic Acid Deriv. Further Oxidation

Caption: Predicted degradation pathways for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide under ICH stress conditions.

Module 4: Chromatographic Method Troubleshooting

User Question: I am seeing severe peak tailing for the parent peak and the amine degradant. What is wrong with my mobile phase?

Root Cause: Your molecule is a Zwitterion .

  • Acidic moiety: Phenol (pKa ~10).

  • Basic moiety: Primary amine (pKa ~9).

  • Interaction: At neutral pH, the primary amine is protonated (

    
    ) and interacts strongly with free silanol groups on the silica column, causing tailing.
    

Optimization Protocol:

  • High pH Strategy (Recommended): Use a hybrid-silica column (e.g., C18 BEH) stable at pH 10.

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

    • Why: At pH 10, the amine is deprotonated (neutral), eliminating silanol interaction and sharpening the peak.

  • Low pH Strategy (Alternative):

    • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why: TFA acts as an ion-pairing agent, masking the positive charge of the amine. Note: TFA suppresses MS sensitivity.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[1] [Link]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. [Link]

  • Blessy, M., et al. "A review on forced degradation and stability indicating studies." Journal of Pharmaceutical Analysis, 2014. [Link]

Sources

Optimizing purification of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide. This molecule, containing both a basic primary amine and an acidic phenolic hydroxyl group, presents unique challenges and opportunities during its isolation and purification. Its amphoteric nature dictates that properties like solubility are highly dependent on pH, a factor that can be leveraged for effective purification but can also lead to complications if not properly controlled.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and adapt methodologies to your specific reaction outcomes.

Section 1: General Troubleshooting & Initial Assessment

This section addresses common initial observations and problems encountered after the synthesis of the crude product.

FAQ 1.1: My crude product is a dark, sticky oil instead of a solid. What are the likely causes and how should I proceed?

Plausible Causes: The presence of a non-crystalline oil suggests several possibilities:

  • High Impurity Load: Significant amounts of unreacted starting materials, particularly 4-(aminomethyl)aniline or salicylic acid derivatives, can act as eutectic contaminants, depressing the melting point of the mixture and preventing crystallization.

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) are often difficult to remove and can result in an oily product.

  • Oxidation: The aminomethylphenyl moiety can be susceptible to air oxidation, leading to colored, often polymeric, impurities that can inhibit crystallization.

Recommended Actions: Before attempting large-scale purification, it's crucial to assess the situation:

  • Initial Wash: Try triturating a small sample of the oil with a non-polar solvent like diethyl ether or hexane. This can sometimes coax the product to solidify by washing away non-polar impurities and residual organic solvents.

  • TLC Analysis: Dissolve a small amount of the crude oil in a suitable solvent (e.g., methanol) and run a Thin Layer Chromatography (TLC) plate. This will give you a qualitative idea of the number of components in your mixture.

  • Acid-Base Extraction: Given the molecule's amphoteric nature, a liquid-liquid extraction is a powerful first purification step. A U.S. Patent for purifying related aminobenzaldehydes highlights a similar strategy of acidification to solubilize the desired amine product while leaving non-basic impurities behind[1].

Workflow for Handling Oily Crude Product

G A Crude Oily Product B Dissolve in Ethyl Acetate A->B C Wash with 1M HCl (aq) B->C D Separate Layers C->D E Aqueous Layer (Contains protonated product) D->E Product moves to aqueous phase F Organic Layer (Contains non-basic impurities) D->F G Basify Aqueous Layer to pH ~8-9 with NaHCO3 or NaOH E->G H Precipitated Product G->H I Filter and Dry H->I J Proceed to Recrystallization or Chromatography I->J

Caption: Acid-base extraction workflow for initial purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. However, finding the right conditions can be challenging.

FAQ 2.1: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?

Plausible Causes: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This typically happens when:

  • The boiling point of the solvent is higher than the melting point of the solute (or a solute-impurity mixture).

  • The solution is cooled too rapidly, not allowing sufficient time for crystal nucleation and growth.

  • The concentration of the solute is too high.

Recommended Actions:

  • Re-heat and Dilute: If the product oils out, reheat the solution until the oil redissolves. Add more solvent (10-20% additional volume) to decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can promote slower cooling. Once at room temperature, move the flask to an ice bath.

  • Solvent System Modification: The choice of solvent is critical. A single solvent may not be ideal. Consider a binary solvent system as described in crystallization guides for related benzamide structures[2].

Protocol: Binary Solvent Recrystallization

  • Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. For N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, solvents like ethanol or methanol are good starting points.

  • While the solution is still hot, slowly add a "poor" solvent (one in which the product is sparingly soluble), such as water or hexane, dropwise until you observe persistent cloudiness.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly as described above.

Solvent SystemProperties & Rationale
Ethanol/Water Good for polar compounds. The product should be soluble in hot ethanol and less soluble as water is added.
Methanol/DCM Can be effective if impurities have very different polarities.
Acetone/Hexane Another common system for compounds of intermediate polarity.
FAQ 2.2: My recovery from recrystallization is very low. What steps can I take to improve the yield?

Plausible Causes:

  • Using too much solvent: The most common cause of low recovery is dissolving the product in an excessive volume of solvent, preventing the solution from becoming supersaturated upon cooling.

  • Product is too soluble: The product may have significant solubility in the chosen solvent even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.

Recommended Actions:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering to minimize the amount of product remaining in the mother liquor.

  • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) by about 50% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Change Solvents: If solubility is the issue, switch to a solvent in which the product is less soluble. For instance, if you have high losses in ethanol, try isopropanol, which has similar properties but may offer lower solubility. A study on a related sulfonamide derivative showed that ethanol was a suitable solvent for recrystallization, achieving a high yield after purification[3].

Section 3: Optimizing Column Chromatography

When recrystallization is ineffective, or for separating complex mixtures, silica gel column chromatography is the method of choice.

FAQ 3.1: My compound is streaking or tailing badly on the TLC plate and column. What does this mean and how do I prevent it?

Plausible Causes: Streaking is a common issue when purifying compounds with basic functional groups, like the primary amine in your molecule, on standard silica gel. Silica gel is weakly acidic (due to surface silanol groups, Si-OH), which leads to strong, sometimes irreversible, binding of basic analytes. This causes poor separation and low recovery.

Recommended Actions: The solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.

  • Add a Basic Modifier: Add a small amount of a volatile base to your mobile phase. Triethylamine (NEt₃) is most common, typically at a concentration of 0.5-1% (v/v). Ammonia (as a solution in methanol) can also be used.

  • Pre-treat the Silica: For preparative columns, you can pre-treat the silica gel by preparing the slurry in the eluent that already contains the basic modifier. This ensures the entire stationary phase is neutralized.

  • Consider Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Alternatively, reversed-phase (C18) silica can be used with polar mobile phases[4][5].

Troubleshooting TLC/Column Performance

G A Observe Streaking/Tailing on TLC Plate B Is the compound basic? A->B C Add 0.5-1% Triethylamine to Eluent B->C Yes G Consider Alternative Cause: - Overloading TLC - Compound Degradation - Insolubility at Origin B->G No D Re-run TLC C->D E Spot shape improved? D->E F Use Modified Eluent for Column Chromatography E->F Yes H Consider Alternative Stationary Phase: - Alumina - Reversed-Phase (C18) E->H No

Caption: Decision tree for troubleshooting poor chromatography.

FAQ 3.2: I am not getting good separation between my product and a key impurity. How can I improve the resolution?

Plausible Causes: Poor resolution means the chosen mobile phase is not effective at differentiating between your product and the impurity. They have similar affinities for the stationary phase under the current conditions.

Recommended Actions:

  • Adjust Solvent Polarity: The simplest approach is to decrease the polarity of the eluent. If you are using a 10:1 mixture of Dichloromethane:Methanol, try changing to 20:1 or 30:1. This will cause all compounds to move more slowly down the column, potentially increasing the separation between them.

  • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system entirely. The "selectivity" of the separation can be dramatically different. For example, replacing methanol with ethyl acetate can change the elution order of compounds due to different hydrogen bonding interactions.

  • Use a Different Stationary Phase: As mentioned, reversed-phase chromatography offers a completely different separation mechanism based on hydrophobicity rather than polarity[6]. Polar compounds elute first. This can be highly effective for separating compounds that are difficult to resolve on silica. A patent for purifying flutemetamol demonstrates the use of both normal and reverse-phase SPE cartridges for a multi-step purification[7].

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69910, 4-Amino-N-phenylbenzamide. Retrieved from [Link]

  • Merck. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Google Patents. (n.d.). EP2509637B1 - Purification method.
  • ResearchGate. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18). Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Properties.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • BenchChem. (2023). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Semantic Scholar. (n.d.). ChemMedChem.
  • Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
  • PrepChem.com. (n.d.). Synthesis of p-hydroxybenzamide. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). N-(4-(AMINOMETHYL)PHENYL)BENZENESULFONAMIDE MONOHYDROCHLORIDE.
  • Macedonian Journal of Chemistry and Chemical Engineering. (n.d.). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS.
  • Google Patents. (n.d.). EP2350005B1 - N-(2-aminophenyl)-4-[n-(pyridine-3-yl)-methoxycarbonyl-aminomethyl]-benzamide (ms-275)polymorph b.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Veeprho. (n.d.). N-ethyl-4-hydroxy-N-(1-(3-(trifluoromethyl) phenyl)propan-2-yl)benzamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,2'-[(4-Aminophenyl)imino]bisethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Grace. (2007). Analytical HPLC Column Introduction.
  • MZ-Analysentechnik. (n.d.). Epic HPLC and UHPLC Columns. Retrieved from [Link]

  • SynZeal. (n.d.). Labetalol EP Impurity C. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Acclaim Columns Overview.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety.
  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.

Sources

Resolving baseline noise in HPLC analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise & Drift Ticket ID: TS-2025-AMB-NOISE Assigned Specialist: Senior Application Scientist[1]

Introduction: The Analytical Challenge

You are analyzing N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide , a molecule presenting a dual chromatographic challenge. It contains a basic primary amine (the aminomethyl group, pKa ~9.[1][2]3) and a phenolic moiety (2-hydroxybenzamide).[1][2]

Baseline noise in this context is rarely just "electronic fuzz."[1][2] It is often a symptom of chemical incompatibility manifesting as hydrodynamic instability.[1][2] The basic amine interacts with residual silanols on the column stationary phase, causing peak broadening that mimics baseline drift, while the phenolic group makes the molecule sensitive to mobile phase pH and oxidation.

This guide isolates the root cause of your baseline noise through a logic-gated troubleshooting process.

Module 1: Diagnostic Triage (System vs. Chemistry)

Before modifying your method, you must determine if the noise is Electronic (Detector/Lamp) or Fluidic (Pump/Chemistry) .[1][2]

Protocol A: The Zero-Flow Isolation Test
  • Disconnect the Column: Replace the column with a union connector.

  • Stop the Flow: Set the pump flow to 0.0 mL/min.

  • Monitor Baseline: Record the baseline for 15 minutes at your detection wavelength (likely 254 nm or 280 nm).

ObservationDiagnosisAction Plan
High Frequency "Fuzz" (>0.05 mAU) Electronic Noise Lamp aging, dirty flow cell, or electrical grounding issue.[1][2]
Flat Line (Low Noise) Fluidic/Chemical Noise The issue is the pump, the mobile phase, or the column chemistry. Proceed to Module 2 .
Spikes (Random) Bubble/Lamp Arc If flow is 0, this is likely a lamp bubble or arcing.[1][2]
Diagnostic Logic Tree

DiagnosticTree Start Start: Baseline Noise Observed ZeroFlow Perform Zero-Flow Test (Union, 0 mL/min) Start->ZeroFlow Result Observe Baseline ZeroFlow->Result ElecNoise Noise Persists? (Electronic Issue) Result->ElecNoise Yes FluidNoise Noise Disappears? (Fluidic/Chemical Issue) Result->FluidNoise No Lamp Check Lamp Energy Check Flow Cell Windows ElecNoise->Lamp Pump Turn Pump ON (1 mL/min) (No Column) FluidNoise->Pump Pulsation Cyclic Noise? (Pump Pulsation/Air) Pump->Pulsation Regular Sine Wave ChemNoise Erratic/Drift? (Mobile Phase/Mixing) Pump->ChemNoise Random/Drift

Figure 1: Diagnostic logic tree to isolate the source of baseline noise.

Module 2: Chemical Optimization (The Amine Problem)

If Module 1 confirmed the issue is Fluidic , the culprit is likely the interaction between the aminomethyl group and the mobile phase/column.[1]

The Problem: Silanol Interaction

The aminomethyl group is protonated (


) at neutral and acidic pH.[1] It acts as an ion-exchanger with residual silanols (

) on the column.[1][3] This slow adsorption/desorption creates "smearing" that looks like rolling baseline noise or ghost peaks.[1][2]
Solution: Mobile Phase Engineering

You must choose a modifier that suppresses this interaction without adding UV noise.[1][2]

Critical Data: UV Cutoff & Modifier Selection
ModifierpKa ControlUV Cutoff (nm)Suitability for N-[4-(Aminomethyl)phenyl]-...[1][2]
TFA (0.1%) Excellent (pH ~2)~210 nmRisky. Causes baseline drift in gradients.[1] Ion-pairs strongly, reducing tailing but increasing noise at <220 nm.[1][2]
Formic Acid (0.1%) Good (pH ~2.[1][2]7)~210 nmRecommended for MS. Less baseline drift than TFA, but weaker ion-pairing.[1][2]
Phosphate (20mM) Excellent (pH 2-7)<195 nmBest for UV. Transparent at low wavelengths.[1][2] Ideal for suppressing amine tailing at pH 2.5 or 7.[1][2]0.
TEA (Triethylamine) Sacrificial Base~235 nmAvoid if possible. Old school method.[1][2] TEA blocks silanols but absorbs UV and ages rapidly, causing yellowing/noise.[1][2]
Protocol B: The "Clean Baseline" Method

Objective: Eliminate chemical noise caused by amine adsorption and solvent absorbance.[1]

  • Buffer Selection: Switch to 20 mM Potassium Phosphate (pH 2.5) .

    • Why? The low pH keeps silanols protonated (neutral), preventing them from binding the amine. Phosphate is UV-transparent.[1][2]

  • Organic Solvent: Use HPLC-Grade Acetonitrile (Far UV cutoff 190 nm) rather than Methanol (205 nm) if detecting <230 nm.[1][2]

  • Wavelength Optimization:

    • The benzamide chromophore absorbs strongly at 254 nm .[1]

    • Action: Set detector to 254 nm (Bandwidth 4 nm).[1][2]

    • Reference: Set Reference Wavelength to 360 nm (Bandwidth 100 nm) to compensate for refractive index changes during gradients.

Module 3: Hardware & Environmental Factors

Q: My baseline has a regular, rhythmic pulse. Is it the pump?

A: Yes. This is Hydrodynamic Pulsation.

  • Mechanism: The aminomethyl compound is sensitive to flow rate changes.[1] If a check valve is sticking, the flow dips, changing the local concentration and refractive index.[2]

  • Troubleshooting Steps:

    • Purge the Pump: Open the purge valve and flow at 5 mL/min for 2 minutes to dislodge micro-bubbles.

    • Solvent Compressibility: Ensure your pump settings match your solvent (e.g., Water vs. Methanol compressibility settings differ).[1][2]

    • Mixing: If using a high-pressure mixing system (binary pump), ensure the mixer volume is sufficient. Incomplete mixing of Water/ACN creates "mixing noise" that looks like random fuzz.[1][2]

Q: I see "Ghost Peaks" in my blank injection.

A: This is likely "System Accumulation" of the amine. [1]

  • Cause: Basic amines stick to the injector needle seal or loop.[1] They elute randomly in subsequent runs.

  • Fix: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid .[1] The acid ensures the amine is soluble and washed away.[1]

Module 4: Advanced FAQ

Q: Can I use high pH (pH 10) to neutralize the amine? A: Only if you are using a Hybrid (e.g., Ethylene-Bridged Hybrid) column.[1]

  • Risk:[1][4][5] Standard silica dissolves at pH > 8.[1][2]

  • Benefit: At pH 10, the aminomethyl group is neutral (

    
    ).[2] It won't interact with silanols, resulting in sharp peaks and low noise.[1][2]
    
  • Warning: Ensure your mobile phase (Ammonium Hydroxide) is fresh; it absorbs CO2 from the air, changing pH and causing drift.[2]

Q: Why does my baseline drift upward during the gradient? A: This is the Refractive Index (RI) Effect or Absorbance Mismatch .[1]

  • Scenario: Gradient from 5% ACN to 95% ACN.[1][2]

  • Cause: ACN absorbs less UV than water/buffer at certain wavelengths, or vice versa if modifiers like TFA are used.[1][2]

  • Solution: Balance the absorbance.[1] If Solvent A is Water + 0.1% TFA, make Solvent B ACN + 0.08% TFA.[1][2] The slightly lower TFA in the organic phase compensates for the baseline rise.

Summary of Recommendations

IssuePrimary FixSecondary Fix
Electronic Noise Lamp/Flow Cell checkCheck electrical grounding
Chemical Drift Switch to Phosphate Buffer pH 2.5Use Reference Wavelength (360 nm)
Amine Tailing/Noise Low pH (2.5) or High pH (10, Hybrid col)Add 0.1% Formic Acid to Needle Wash
Pulsation Degas Solvents thoroughlyClean/Replace Check Valves

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text on mobile phase selection and UV cutoffs).

  • Agilent Technologies. (2020).[1][2] Eliminating Baseline Problems. Retrieved from

  • Waters Corporation. (2025).[1][2] Wavelength cutoffs for mixed mobile phases. Retrieved from [2]

  • Chromatography Online. (2019). HPLC Diagnostic Skills – Noisy Baselines. Retrieved from

  • PubChem. (2025).[1][2] Benzylamine Compound Summary (pKa and Physical Properties). Retrieved from [2]

Sources

Technical Support Center: Stability & Handling of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Oxidative Degradation of the Aminomethyl Group Ticket ID: CHEM-SUP-2024-882 Classification: Stability / Synthesis / Formulation Status: Resolved (Protocols Attached)

Executive Summary: The Mechanistic Challenge

You are encountering instability in N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide . This is not a standard oxidation issue; it is likely an auto-catalytic oxidative deamination driven by the molecule's own structure.

Recent studies in organic synthesis indicate that salicylic acid derivatives (like the 2-hydroxybenzamide moiety in your molecule) can act as organocatalysts for the oxidation of benzylamines to imines under aerobic conditions.[1] Your molecule contains both the catalyst (the salicylate motif) and the substrate (the benzylamine motif) within the same structure.

The Oxidation Cascade:

  • Initiation: The phenolic hydroxyl group (2-OH) acts as a radical shuttle, forming a phenoxy radical.

  • Abstraction: This radical abstracts a hydrogen atom from the benzylic position of the aminomethyl group (

    
    ).
    
  • Propagation: Reaction with ambient oxygen forms a peroxyl radical, leading to an imine intermediate (

    
    ).
    
  • Hydrolysis: The imine hydrolyzes to release ammonia and the corresponding aldehyde (N-(4-formylphenyl)-2-hydroxybenzamide), resulting in yellow discoloration and loss of potency.

Troubleshooting Guide (FAQ Format)

Scenario A: Discoloration During Synthesis/Drying

Q: My white solid turns yellow/brown upon vacuum drying. Why? A: This is the "Schiff Base" formation. The yellow color comes from the conjugated imine formed by oxidation.

  • Immediate Fix: Stop drying in air. Switch to an Argon-purged vacuum oven.

  • Root Cause: The free base amine is electron-rich and susceptible to radical attack.

  • Prevention: Isolate the compound as a salt (e.g., Hydrochloride or Tosylate). The protonated ammonium group (

    
    ) is electron-deficient, significantly raising the bond dissociation energy of the benzylic C-H bond and preventing oxidation.
    
Scenario B: Instability in Solution (LC-MS)

Q: I see a mass shift of -2 Da or +16 Da in my LC-MS data after 24 hours. A:

  • -2 Da (Imine): Oxidative dehydrogenation (

    
    ).
    
  • +16 Da (N-Oxide/Hydroxylamine): Direct N-oxidation, though less common than the imine path for benzylamines.

  • +1 Da (Hydrolysis): If you see the aldehyde mass (M-17+16), the imine has hydrolyzed.

  • Fix: Sparge all buffers with Helium or Nitrogen for 15 minutes. Add 0.1% Sodium Metabisulfite or EDTA (1 mM) to the buffer. EDTA is critical because trace metals (Cu, Fe) drastically accelerate the salicylate-mediated oxidation.

Scenario C: Formulation Issues

Q: Can I formulate this in PEG or Tween for animal studies? A: Proceed with extreme caution. Polyethylene glycols (PEGs) often contain trace peroxides and formaldehyde.

  • Risk: Peroxides initiate the radical chain reaction; formaldehyde reacts with the amine to form impurities.

  • Recommendation: Use "Low Peroxide" grade excipients. Co-formulate with an antioxidant like Monothioglycerol (MTG) or Ascorbic Acid (though test Ascorbic acid carefully, as it can sometimes cycle metals).

Experimental Protocols

Protocol 1: Salt Formation (Stabilization)

Convert the free base to the Hydrochloride salt to shut down the oxidation pathway.

  • Dissolution: Dissolve 1.0 eq of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide in anhydrous Ethanol (degassed).

  • Acidification: Cool to 0°C under

    
    . Add 1.1 eq of HCl (4M in Dioxane) dropwise.
    
  • Precipitation: Stir for 30 minutes. Add diethyl ether (degassed) to induce precipitation.

  • Filtration: Filter under a blanket of Nitrogen.

  • Drying: Dry in a vacuum desiccator over

    
     to remove water (water promotes imine hydrolysis).
    
Protocol 2: Degassing Solvents (The "Freeze-Pump-Thaw" Method)

Required for any solution-phase handling or assays.

  • Place the solvent in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.

  • Pump: Open the vacuum line and pump for 10–15 minutes to remove headspace gas.

  • Thaw: Close the vacuum, remove from

    
    , and let thaw. Gas bubbles will evolve.
    
  • Repeat: Perform this cycle 3 times. Backfill with Argon.[2]

Visualizing the Mechanism & Solution

Diagram 1: The Auto-Catalytic Oxidation Pathway

This diagram illustrates how the molecule's own phenol group facilitates the degradation of the amine.

OxidationMechanism Start Intact Molecule (Free Base) RadicalInit Phenol Radical Formation Start->RadicalInit Trace Metals/O2 Abstraction Benzylic H Abstraction RadicalInit->Abstraction Intramolecular Transfer Imine Imine Intermediate (-2 Da) Abstraction->Imine + O2 Aldehyde Aldehyde Product (Degradant) Imine->Aldehyde + H2O (Hydrolysis)

Caption: The salicylate moiety (phenol) acts as a radical shuttle, abstracting the benzylic hydrogen and accelerating oxidation to the imine/aldehyde.

Diagram 2: Stabilization Decision Tree

Follow this logic flow to ensure sample integrity.

StabilizationLogic Input Handling N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide State What is the physical state? Input->State Solid Solid State State->Solid Solution Solution State State->Solution ActionSolid Isolate as HCl Salt Store under Argon Avoid Light Solid->ActionSolid ActionSol Degas Buffers Add 1mM EDTA Keep pH < 6.0 Solution->ActionSol

Caption: Operational workflow for stabilizing the aminomethyl group in solid and solution phases.

Comparative Data: Antioxidant Efficacy

Based on inhibition of benzylamine oxidative deamination.

AdditiveConcentrationMechanismEfficacy RatingNotes
HCl (Salt Form) StoichiometricProtonation (Electronic Deactivation)High Best for storage. Prevents radical abstraction.
EDTA 1 mMMetal ChelationHigh Essential. Removes Cu/Fe that catalyze the reaction.
Ascorbic Acid 0.1 - 0.5%Radical ScavengerMedium Warning: Can act as pro-oxidant with Fe3+. Use with EDTA.
Sodium Metabisulfite 0.1%Oxygen ScavengerHigh Good for aqueous solutions.
BHT 0.05%Radical ScavengerMedium Use for organic solvents/lipids.

References

  • Mechanism of Benzylamine Oxidation

    • Title: Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organoc
    • Source: ACS Omega (2016).
    • Relevance: Establishes that salicylic acid derivatives (present in your molecule) catalyze benzylamine oxidation.[1][3]

    • URL:[Link]

  • Electrochemical/Radical Mechanism

    • Title: Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
    • Source: Molecules (2024).[2][4]

    • Relevance: Details the radical cation and C-H abstraction p
    • URL:[Link]

  • General Amine Stabilization

    • Title: Methods to Avoid Inactiv
    • Source: Glen Research Technical Guide.
    • Relevance: Provides practical protocols for handling reactive primary amines.
    • URL:[Link]

  • Antioxidant Strategy

    • Title: From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines and oxidation.[5]

    • Source: Manufacturing Chemist (2023).
    • Relevance: Validates the use of Ascorbic Acid and Tocopherol for stabilizing amine-containing drugs.[5][6]

    • URL:[Link]

Sources

Technical Support Center: Scale-Up Production of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals tasked with scaling up the production of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CAS: 926271-67-2).

Because this molecule features both a highly reactive aliphatic amine and a less reactive aromatic amine (aniline), alongside a phenol-containing benzoic acid, its synthesis is fraught with regioselectivity and chemoselectivity pitfalls. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting for your scale-up workflows.

Part 1: Workflow & Troubleshooting Logic

G SM 4-(Aminomethyl)aniline Step1 Step 1: Selective Protection (Boc2O, 0°C) SM->Step1 Int1 4-(Boc-aminomethyl)aniline Step1->Int1 High Regioselectivity Step2_Bad HATU / DIPEA (Immonium Coupling) Int1->Step2_Bad Salicylic Acid Step2_Good Step 2: Amide Coupling (EDC/HOBt or Acid Chloride) Int1->Step2_Good Salicylic Acid Bad_Prod 2-Imino benzo[e]-1,3-oxazin-4-one (+26 Da Byproduct) Step2_Bad->Bad_Prod Carbon Transfer Int2 N-[4-(Boc-aminomethyl)phenyl]- 2-hydroxybenzamide Step2_Good->Int2 High Yield Step3 Step 3: Acidic Deprotection (4N HCl in Dioxane) Int2->Step3 Final N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide HCl Step3->Final Precipitation

Workflow and troubleshooting logic for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: During the protection of 4-(aminomethyl)aniline, I am observing significant amounts of bis-Boc and N-phenyl-Boc byproducts. How do I achieve strict regioselectivity?

Causality & Solution: The starting material contains two nucleophilic centers: an aliphatic benzylamine (pKa ~9.5) and an aromatic aniline (pKa ~4.6). While the aliphatic amine is inherently more nucleophilic, high temperatures or rapid addition of Di-tert-butyl dicarbonate (


) will overcome this kinetic barrier, leading to over-protection.
To self-validate your process, monitor the internal temperature. The reaction must be maintained strictly at 0 °C  during the dropwise addition of 

over 2 hours. Do not add exogenous base (like TEA or DIPEA) in this step; the aliphatic amine is basic enough to drive the reaction, and omitting the base suppresses the activation of the aniline nitrogen.
Q2: My amide coupling using HATU and DIPEA failed. LC-MS shows a major byproduct with a mass shift of +26 Da relative to the desired product. What is happening?

Causality & Solution: This is a documented, highly specific failure mode when coupling salicylic acid derivatives using immonium-type reagents like HATU[1]. The +26 Da mass shift indicates the formation of a 2-imino benzo[e]-1,3-oxazin-4-one [1]. Mechanistically, HATU acts as a carbon transfer reagent[1]. It initially forms the desired salicylanilide, but the unprotected 2-hydroxyl group of the salicylic acid attacks the reactive tetramethylisouronium intermediate generated by HATU[1]. This triggers an imine–iminium exchange that cyclizes the molecule, destroying your product[1]. Never use HATU or HBTU for coupling salicylic acid to anilines.

Q3: If immonium coupling reagents are incompatible, what is the most scalable method for forming this specific salicylanilide?

Causality & Solution: You must use a coupling reagent that does not donate a reactive carbon species to the adjacent phenol. The carbodiimide approach using EDC·HCl and HOBt is the gold standard here[2]. HOBt forms an active ester with salicylic acid that is highly reactive toward the aniline but does not undergo the parasitic cyclization pathway[2]. Alternatively, for multikilogram scale-up, converting salicylic acid to O-acetylsalicyloyl chloride (aspirin acid chloride) prior to coupling provides >85% yields, though it requires a subsequent mild basic hydrolysis step to remove the acetate protecting group.

Q4: The final deprotected product is forming a sticky, unfilterable gum during aqueous workup. How can I isolate it cleanly on a multigram scale?

Causality & Solution: The free base of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a zwitterion-like molecule (it contains a basic primary amine and a weakly acidic phenol). During aqueous workup at neutral pH, it forms heavily hydrated, sticky aggregates. Do not use aqueous workup for the final step. Instead, perform the Boc-deprotection under strictly anhydrous conditions using 4N HCl in dioxane . The resulting hydrochloride salt of the product is entirely insoluble in dioxane/ether and will precipitate as a highly pure, easily filterable crystalline solid.

Part 3: Quantitative Data & Scale-Up Metrics

The following table summarizes the self-validating metrics for Step 2 (Amide Coupling), comparing the failed HATU route with the recommended scalable alternatives.

Coupling MethodReagentsYield (%)Purity (LC-MS)Primary Impurity / IssueScalability Rating
Immonium Coupling HATU, DIPEA, DMF< 15%< 50%2-Imino benzo[e]-1,3-oxazin-4-one (+26 Da)Poor (Do Not Use)
Carbodiimide EDC·HCl, HOBt, DIPEA65-75%> 95%Trace unreacted anilineGood
Acid Chloride O-Acetylsalicyloyl Cl, TEA80-85%> 98%Requires extra deacetylation stepExcellent

Part 4: Step-by-Step Experimental Protocols

Step 1: Regioselective Synthesis of 4-(Boc-aminomethyl)aniline
  • Preparation: Dissolve 4-(aminomethyl)aniline (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 300 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Dissolve

    
     (1.0 eq, 100 mmol) in DCM (100 mL). Add this solution dropwise via an addition funnel over exactly 2 hours, maintaining vigorous stirring.
    
  • Completion: Stir for an additional 1 hour at 0 °C. TLC (Ninhydrin stain) should show complete consumption of the starting material.

  • Workup: Wash the organic layer with saturated aqueous

    
     (2 x 150 mL) and brine (150 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.
Step 2: Amide Coupling via EDC/HOBt
  • Activation: In a dry flask under nitrogen, dissolve salicylic acid (1.05 eq, 105 mmol) and 4-(Boc-aminomethyl)aniline (1.0 eq, 100 mmol) in anhydrous DMF (250 mL)[2].

  • Reagent Addition: Add HOBt (1.2 eq, 120 mmol) followed by EDC·HCl (1.2 eq, 120 mmol)[2].

  • Base Addition: Slowly add DIPEA (2.0 eq, 200 mmol)[2]. The solution will turn slightly yellow.

  • Reaction: Stir the mixture at room temperature for 12 hours[2].

  • Workup: Pour the reaction mixture into ice-cold 1N HCl (1000 mL) to crash out the product and remove DMF/DIPEA. Filter the resulting precipitate, wash thoroughly with distilled water, and dry in a vacuum oven at 45 °C to yield N-[4-(Boc-aminomethyl)phenyl]-2-hydroxybenzamide.

Step 3: Anhydrous Deprotection and Salt Isolation
  • Dissolution: Suspend the Boc-protected intermediate (1.0 eq, 50 mmol) in a minimal amount of anhydrous 1,4-dioxane (50 mL).

  • Deprotection: Slowly add 4N HCl in dioxane (10.0 eq, 125 mL) at room temperature. The suspension will initially clear as the Boc group is cleaved, followed by the rapid precipitation of a white solid.

  • Maturation: Stir vigorously for 4 hours to ensure complete precipitation and prevent the trapping of starting material inside the crystal lattice.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

  • Drying: Dry under high vacuum to yield N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride as a highly pure, free-flowing white powder.

References

  • [1] Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 2018. This paper establishes the mechanistic causality of HATU failure via carbon transfer in salicylanilide synthesis.

  • [2] Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PLoS One, 2022. This paper validates the use of EDC/HOBt as the standard, reliable coupling method for forming salicylamide derivatives without side reactions.

Sources

Minimizing hygroscopic effects in N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide powder

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CAS No.: 926271-67-2). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists manage the significant hygroscopic challenges associated with this specific active pharmaceutical ingredient (API) intermediate.

Due to the presence of a primary amine, a phenolic hydroxyl group, and an amide linkage, this compound acts as a powerful hydrogen-bond donor and acceptor, making its powder form highly susceptible to atmospheric moisture uptake.

Part 1: Frequently Asked Questions (Mechanistic Understanding)

Q1: Why does N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide clump and cake so rapidly upon exposure to ambient air? A: The caking is driven by the formation of liquid bridges between powder particles[1]. The aminomethyl (-CH₂NH₂) and 2-hydroxybenzamide moieties readily form hydrogen bonds with atmospheric water vapor. Initially, moisture adsorbs to the crystal surface. As relative humidity (RH) increases, capillary condensation occurs in the interstitial spaces between particles, increasing surface tension and causing the particles to cohere (cake)[2].

Q2: Does moisture uptake affect the chemical stability of this compound, or just its physical handling? A: Both. Physically, moisture alters powder flowability and compressibility. Chemically, the absorbed water acts as a plasticizer, lowering the glass transition temperature (


) of any amorphous regions in the powder. Furthermore, the presence of localized water can facilitate the hydrolysis of the central amide bond over time, leading to chemical degradation and the formation of impurities[1].

Q3: How do I know if the moisture uptake is reversible (surface adsorption) or irreversible (hydrate formation)? A: This is determined by analyzing the hysteresis loop in a Dynamic Vapor Sorption (DVS) isotherm[3]. If the desorption curve perfectly overlaps the sorption curve, the water is merely surface-bound. If there is a gap (hysteresis) where the powder retains water even as humidity drops, it indicates that water has penetrated the bulk crystal lattice, potentially forming a stable crystalline hydrate[4].

Part 2: Troubleshooting Guide (Symptom-Based)

Symptom: Inconsistent Stoichiometry in Assays or Reactions
  • Observation: When weighing the powder for biological assays or downstream synthesis, the molar equivalents are consistently off, leading to lower-than-expected yields or assay variability.

  • Root Cause: You are weighing water. As the powder absorbs moisture from the air, its apparent mass increases. If the powder has absorbed 5% of its weight in water, a 100 mg sample only contains 95 mg of the active compound.

  • Self-Validating Solution:

    • Perform a Karl Fischer (KF) Titration (USP <921>) immediately prior to weighing to quantify the exact water content[1].

    • Apply a mass-correction factor based on the KF result to ensure accurate molarity.

    • Preventative: Store the working aliquots in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or silica gel.

Symptom: Powder Liquefaction (Deliquescence)
  • Observation: The powder turns into a sticky paste or a liquid puddle when left on the benchtop during humid summer months.

  • Root Cause: The ambient RH has exceeded the deliquescence point of the compound. The solid absorbs so much moisture that it dissolves in its own absorbed water[5].

  • Self-Validating Solution:

    • Handle the material strictly within a controlled environment (e.g., a glovebox purged with dry Nitrogen or Argon).

    • Consider a salt screen. Converting the free base into a hydrochloride salt (N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride, CAS: 2225142-55-0) can increase the crystal lattice energy, thereby raising the deliquescence relative humidity (DRH) threshold.

Part 3: Analytical Workflows & Methodologies

To establish a robust handling protocol, you must quantitatively profile the compound's moisture sorption behavior.

Standard Operating Procedure: Dynamic Vapor Sorption (DVS) Analysis

Purpose: To determine the hygroscopicity class and identify phase transitions (hydrate formation) under varying humidity.[3][6]

Step 1: Sample Preparation & Loading

  • Action: Accurately weigh 10–20 mg of the powder into the DVS sample pan.

  • Causality: A small, evenly distributed sample mass minimizes diffusion limitations, ensuring that moisture equilibrates rapidly throughout the powder bed rather than just at the surface.

Step 2: Baseline Drying (Pre-conditioning)

  • Action: Expose the sample to 0% RH at 25°C using a dry nitrogen carrier gas until the rate of mass change (

    
    ) is less than 0.002% per minute for at least 10 minutes.
    
  • Causality: This step strips away all ambient moisture the sample absorbed during transit, establishing a true "dry mass" (

    
    ) necessary for accurate percentage calculations[7].
    

Step 3: Sorption Isotherm Generation

  • Action: Program the DVS to increase the RH from 0% to 95% in 10% increments. The system must hold at each step until equilibrium (

    
    /min) is reached before advancing.
    
  • Causality: Stepwise equilibration prevents kinetic artifacts. It allows you to pinpoint the exact RH threshold where the compound transitions from slight adsorption to rapid bulk absorption (e.g., crossing the deliquescence point).

Step 4: Desorption Isotherm & Hysteresis Check

  • Action: Decrease the RH from 95% back to 0% in 10% increments, mirroring the sorption parameters.

  • Causality: This step tests for reversibility. A failure to release water at the same rate it was absorbed (hysteresis) indicates structural changes, such as the formation of a channel hydrate or capillary condensation within porous particles[4].

Part 4: Data Visualization & Classification

Quantitative Data Summary: Hygroscopicity Classification

The European Pharmacopoeia (Ph. Eur.) categorizes powder hygroscopicity based on the percentage of mass increase at 25°C and 80% RH after 24 hours[7]. Use this table to classify your batch of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide after DVS testing.

Ph. Eur. ClassificationMass Increase Criteria (at 80% RH, 25°C)Typical Handling Requirement for this API
Non-hygroscopic

Ambient storage in standard amber vials.
Slightly hygroscopic

Store tightly sealed; avoid prolonged benchtop exposure.
Moderately hygroscopic

Store in desiccator; weigh rapidly or in controlled RH hood.
Very hygroscopic

Strict glovebox handling; inert gas purge required.
Deliquescent Sufficient water absorbed to form a liquidRequires immediate formulation (e.g., lyophilization) or salt conversion.
Mechanistic Pathway of Moisture-Induced Degradation

DegradationPathway API Anhydrous API Powder (Free Base) Adsorption Surface Adsorption (H-bonding at Aminomethyl) API->Adsorption Exposed to H2O Atmospheric Moisture (>60% RH) H2O->Adsorption Absorption Bulk Absorption (Capillary Condensation) Adsorption->Absorption Prolonged exposure Caking Powder Caking / Clumping (Liquid Bridges) Adsorption->Caking Particle cohesion Hydrate Crystal Hydrate Formation (Polymorphic Shift) Absorption->Hydrate Structural integration Hydrolysis Chemical Degradation (Amide Hydrolysis) Absorption->Hydrolysis Reactivity

Caption: Mechanistic pathway illustrating how moisture transitions from surface adsorption to chemical degradation.

Decision Tree: Moisture Management Workflow

MoistureWorkflow Start Receive N-[4-(Aminomethyl)phenyl] -2-hydroxybenzamide DVS Run DVS Isotherm (25°C, 0-95% RH) Start->DVS Check Moisture Uptake at 80% RH? DVS->Check Low < 0.2% Non-hygroscopic Check->Low <0.2% Med 0.2% - 15% Slightly to Moderately Check->Med 0.2-15% High > 15% Very Hygroscopic Check->High >15% Store1 Standard Storage Ambient RH Low->Store1 Store2 Store in Desiccator < 20% RH Med->Store2 Store3 Glovebox Handling Argon/Nitrogen Purge High->Store3

Caption: Workflow for determining optimal storage and handling conditions based on DVS moisture uptake data.

References

  • Dynamic Vapor Sorption | SK pharmteco. SK pharmteco. Available at: [Link]

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. Available at: [Link]

  • Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at:[Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asia Pharmaceutics. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at:[Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide: Solvent Effects and Peak Assignment

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a functionalized salicylanilide derivative characterized by a complex array of exchangeable protons, including a highly acidic phenolic hydroxyl (-OH), a secondary amide (-NH), and a primary benzylamine (-NH2). Accurate


H NMR interpretation of this compound requires a rigorous understanding of solvent-solute interactions.

This guide objectively compares the analytical performance of Dimethyl Sulfoxide-d6 (DMSO-d


) versus Chloroform-d (CDCl

) in resolving the structural features of this molecule, providing researchers with a self-validating framework for spectral assignment.

Part 1: The Causality of Solvent Effects (DMSO-d vs. CDCl )

The choice of deuterated solvent fundamentally alters the chemical shifts (


) of labile protons due to varying degrees of hydrogen bonding and solvent polarity[1]. Understanding the mechanistic causality behind these shifts is critical for accurate structural elucidation.
  • Intramolecular Hydrogen Bonding (Phenolic -OH): The 2-hydroxy group forms a rigid, thermodynamically stable intramolecular hydrogen bond with the adjacent amide carbonyl oxygen. Because this interaction is sterically shielded and internal, it is highly resistant to solvent disruption. Consequently, the phenolic -OH remains heavily deshielded (

    
     > 11.5 ppm) in both DMSO-d
    
    
    
    and CDCl
    
    
    [2].
  • Intermolecular Hydrogen Bonding (Amide -NH & Amine -NH

    
    ):  DMSO is a strongly polar, aprotic solvent that acts as a potent hydrogen-bond acceptor. It heavily solvates the amide -NH and primary amine -NH
    
    
    
    protons, locking them into deshielded states and reducing quadrupolar line-broadening from the nitrogen nuclei[3]. In contrast, CDCl
    
    
    is a weak hydrogen-bond acceptor. While amides may partially self-associate in CDCl
    
    
    , the lack of strong solvent-solute H-bonding results in a significant upfield shift (shielding) of the -NH peak compared to DMSO[4].
  • Signal Resolution: CDCl

    
     often struggles to fully dissolve polar salicylanilides, leading to poor signal-to-noise ratios. Furthermore, in CDCl
    
    
    
    , the primary amine (-NH
    
    
    ) signal frequently suffers from severe broadening or overlaps entirely with the residual water peak, making DMSO-d
    
    
    the superior solvent for this specific compound[1].

Part 2: Quantitative Peak Assignment Comparison

The following table summarizes the expected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR chemical shifts for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, comparing the analytical resolution achieved in DMSO-d

versus CDCl

.
Proton EnvironmentExpected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

in DMSO-d

(ppm)
Expected

in CDCl

(ppm)
MultiplicityIntegrationAssignment Causality
Phenolic -OH ~12.5~11.8Singlet (br)1HHighly deshielded by the strong intramolecular H-bond with the C=O group[2].
Amide -NH ~10.4~8.5Singlet (br)1HDeshielded in DMSO due to strong intermolecular H-bonding with the solvent.
Salicyl H-6 ~7.9~7.5Doublet of doublets1HDeshielded by the anisotropic effect of the adjacent carbonyl group[2].
Aniline H-2', H-6' ~7.7~7.5Doublet2HOrtho to the weakly electron-withdrawing amide nitrogen linkage.
Salicyl H-4 ~7.4~7.4Triplet of doublets1HPara to the phenolic -OH; standard aromatic resonance unaffected by +R effects.
Aniline H-3', H-5' ~7.3~7.2Doublet2HOrtho to the weakly electron-donating benzylamine (-CH

NH

) group.
Salicyl H-3, H-5 ~6.9~6.9 - 7.0Multiplet2HShielded by the strong +R (resonance) electron-donating effect of the phenolic -OH[2].
Benzyl -CH

-
~3.7~3.8Singlet2HDeshielded by the adjacent aromatic ring and the primary amine nitrogen.
Amine -NH

~1.8~1.5Singlet (br)2HHighly exchangeable; broadens due to intermediate exchange rates and quadrupolar relaxation[2].

Part 3: Self-Validating Methodology (D O Exchange Protocol)

To establish a trustworthy and self-validating system for peak assignment, researchers must empirically differentiate between the carbon-bound aromatic/aliphatic protons and the heteroatom-bound labile protons (-OH, -NH, -NH


). This is achieved through a controlled Deuterium Oxide (D

O) exchange experiment[1].

Step-by-Step Protocol:

  • Baseline Acquisition: Accurately weigh 15 mg of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d

    
    . Transfer to a 5 mm NMR tube and acquire a standard 1D 
    
    
    
    H NMR spectrum (minimum 16 scans, 400 MHz).
  • Deuterium Introduction: Using a micropipette, add exactly 15

    
    L (approx. 1-2 drops) of 99.9% D
    
    
    
    O directly into the NMR tube.
  • Equilibration: Cap the tube and invert it gently 10 times to ensure a homogenous mixture. Allow the sample to rest at 298 K for 5 minutes. This provides sufficient time for the thermodynamic exchange of labile protons with deuterium (

    
    ).
    
  • Post-Exchange Acquisition: Re-acquire the

    
    H NMR spectrum using the exact same acquisition parameters and receiver gain settings as the baseline run.
    
  • Comparative Validation: Overlay the baseline and post-exchange spectra. The signals at ~12.5 ppm, ~10.4 ppm, and ~1.8 ppm will vanish, confirming their identities as the -OH, -NH, and -NH

    
     protons, respectively. A new broad singlet will emerge at ~3.3 ppm, corresponding to the newly formed HDO[1].
    

Part 4: Workflow Visualization

D2O_Exchange_Workflow Acquire 1. Acquire Baseline 1H NMR (DMSO-d6) AddD2O 2. Add 2 Drops D2O & Equilibrate (5 min) Acquire->AddD2O Reacquire 3. Re-acquire 1H NMR Spectrum AddD2O->Reacquire Compare 4. Overlay & Compare Spectra Reacquire->Compare Labile Peaks Disappear (Labile Protons) Compare->Labile Exchange Occurs Stable Peaks Remain (Non-Labile Protons) Compare->Stable No Exchange AssignLabile Assign to: -OH, -NH, -NH2 (δ 12.5, 10.4, 1.8 ppm) Labile->AssignLabile AssignStable Assign to: Ar-H, -CH2- (δ 6.9-7.9, 3.7 ppm) Stable->AssignStable

Workflow for self-validating 1H NMR peak assignment using D2O exchange.

References

  • Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Magnetic Resonance in Chemistry / Modgraph / NIH URL:[Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS: 1H NMR and IR Spectral Analysis of Salicylamide St. Paul's Cathedral Mission College URL:[Link]

Sources

Technical Validation Guide: IR Spectroscopy Profiling of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the Infrared (IR) spectroscopy validation profile for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide . It is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation.

Executive Summary

N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a bifunctional scaffold featuring a salicylamide core linked to a benzylamine moiety. Its structural integrity relies on the preservation of three distinct chemical environments: the phenolic hydroxyl (involved in intramolecular hydrogen bonding), the secondary amide linker, and the primary aliphatic amine tail.

This guide provides a definitive spectral fingerprint for validation, differentiating the target compound from synthetic precursors (e.g., salicylic acid, diamines) and degradation products.

Structural Anatomy & Spectral Assignments[1][2][3][4][5][6][7]

The IR spectrum of this compound is dominated by the "Salicylamide Effect"—a resonance-assisted hydrogen bond (RAHB) between the phenolic -OH and the amide carbonyl. This interaction creates a diagnostic shift in the carbonyl frequency, serving as a primary validation marker.

Functional Group Mapping (Graphviz Visualization)

IR_Assignment Compound N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide Salicyl Salicyl Moiety (Ortho-Substituted) Compound->Salicyl Linker Amide Linker (-CONH-) Compound->Linker Tail Aminomethyl Tail (-CH2-NH2) Compound->Tail OH_Band Phenolic O-H (H-bonded) 3100-3400 cm⁻¹ (Broad) Salicyl->OH_Band Intramolecular H-Bond CO_Band Amide I (C=O) 1630-1650 cm⁻¹ Linker->CO_Band Red Shifted Amide_II Amide II (N-H Bend) 1520-1550 cm⁻¹ Linker->Amide_II NH_Prim Primary Amine -NH2 3300-3400 cm⁻¹ (Doublet) Tail->NH_Prim

Caption: Structural decomposition of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide linking functional moieties to diagnostic IR bands.

Comparative Analysis: Product vs. Alternatives

In a validation context, "alternatives" refer to the precursors or degradation products that must be distinguished from the final product.

Scenario A: Product vs. Precursor (Salicylic Acid)

The most critical validation step is confirming the conversion of the carboxylic acid to the amide.

FeatureSalicylic Acid (Precursor)Target ProductValidation Logic
C=O Stretch 1660–1700 cm⁻¹ (Acid Dimer)1630–1650 cm⁻¹ (Amide I)The amide C=O appears at a lower frequency due to conjugation and the specific S(6) H-bond ring motif.
O-H Stretch Very broad, often centered ~3000 cm⁻¹ (COOH dimer)Distinct phenolic band, often sharper but still broad ~3200 cm⁻¹Disappearance of the "COOH dimer beard" indicates successful coupling.
Scenario B: Product vs. Precursor (4-(Aminomethyl)aniline)

Differentiation relies on the transformation of the aromatic amine into an amide, while retaining the aliphatic amine.

FeatureDiamine PrecursorTarget ProductValidation Logic
Amine Environment Two -NH₂ groups (Aromatic & Aliphatic)One -NH₂ (Aliphatic) + One -NH- (Amide)The precursor shows multiple N-H stretching doublets. The product simplifies this region.
Amide II Band Absent Present (~1540 cm⁻¹) The appearance of the Amide II band (N-H bending) is the definitive "Go/No-Go" signal for amide formation.
Scenario C: Technique Validation (ATR vs. Transmission)
  • ATR (Attenuated Total Reflectance): Recommended for routine QC. Note that peak positions may shift slightly (1-2 cm⁻¹) to lower wavenumbers compared to transmission due to the refractive index dispersion.

  • KBr Pellet (Transmission): Recommended for structural elucidation. Provides better resolution of the complex H-bonded O-H/N-H region (3000–3500 cm⁻¹).

Experimental Protocol: Validation Workflow

To ensure reproducibility, follow this self-validating protocol.

Step-by-Step Methodology
  • Sample Preparation (KBr Method):

    • Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Crucial: Insufficient grinding causes scattering (sloping baseline).

    • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–400 cm⁻¹.

  • System Suitability Test (SST):

    • Before running the sample, run a Polystyrene calibration film.

    • Verify the band at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹.

Validation Decision Tree (Graphviz)

Validation_Workflow Start Acquire Spectrum Check_CO Check 1630-1650 cm⁻¹ (Amide I) Start->Check_CO Check_AmideII Check 1520-1550 cm⁻¹ (Amide II) Check_CO->Check_AmideII Band Present Fail_Hydrolysis FAIL: Hydrolysis Detected Check_CO->Fail_Hydrolysis Band Absent/Shifted Check_Acid Peak at 1680-1700 cm⁻¹? Check_AmideII->Check_Acid Band Present Check_AmideII->Fail_Hydrolysis Band Absent Pass PASS: Product Validated Check_Acid->Pass No Fail_Precursor FAIL: Residual Acid Check_Acid->Fail_Precursor Yes

Caption: Decision logic for validating N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide purity via IR.

Comprehensive Data Table

The following table summarizes the expected bands based on the structural assembly of salicylanilide and benzylamine derivatives [1, 2, 4].

Frequency (cm⁻¹)AssignmentFunctional GroupNotes
3350 – 3450 N-H Stretch (Asym)Primary Amine (-CH₂NH₂)Tail moiety vibration.
3250 – 3350 N-H Stretch (Sym)Primary Amine (-CH₂NH₂)Often overlaps with amide NH.
3100 – 3300 O-H StretchPhenolic -OHBroad band; shifted due to intramolecular H-bond with Amide C=O.
3000 – 3100 C-H StretchAromatic RingWeak intensity.[1][2]
2850 – 2950 C-H StretchMethylene (-CH₂-)Aliphatic stretch from the aminomethyl group.
1630 – 1655 Amide I (C=O) Secondary Amide Key ID Peak. Lower frequency than typical amides due to H-bonding.
1590 – 1610 Ring C=C / NH₂ ScissorAromatic / AmineOverlapping region.
1520 – 1550 Amide II Secondary Amide N-H bending coupled with C-N stretching.
1200 – 1250 C-O StretchPhenolic C-OCharacteristic of the salicyl moiety.
800 – 860 C-H Bend (oop)Para-substituted RingIndicates the 1,4-substitution on the amine side.
730 – 770 C-H Bend (oop)Ortho-substituted RingIndicates the 1,2-substitution on the acid side.

References

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54, 177–191.[1][3] Link

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Benzamide, N-(4-aminophenyl)-. NIST Chemistry WebBook, SRD 69. Link

  • Miyazaki, M., et al. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides.[4] Physical Chemistry Chemical Physics, 11, 6098-6106.[4] Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

Sources

Comparative Potency Guide: N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide vs. Entinostat (MS-275) in Epigenetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural pharmacodynamics, comparative potency, and self-validating biochemical workflows.

Executive Summary & Pharmacophore Rationale

In the development of histone deacetylase (HDAC) inhibitors, achieving isoform selectivity remains a critical hurdle. Pan-HDAC inhibitors often suffer from dose-limiting toxicities. To overcome this, researchers exploit specific Zinc-Binding Groups (ZBGs) that interact uniquely with the catalytic core of target isoforms.

This guide objectively compares two distinct benzamide-based scaffolds:

  • Entinostat (MS-275): A highly optimized, clinical-stage inhibitor utilizing a 2-aminobenzamide ZBG[1]. It is a precision tool for targeting Class I HDACs (HDAC1 and HDAC3)[2].

  • N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CAS 926271-67-2): A fragment-like probe utilizing a 2-hydroxybenzamide (salicylamide) ZBG.

Why compare them? As a Senior Application Scientist, I often see researchers struggle with the high molecular weight and IP constraints of mature drugs like MS-275 when designing Proteolysis Targeting Chimeras (PROTACs). N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide serves as a minimalist baseline pharmacophore. Comparing the two reveals the exact thermodynamic contributions of the ZBG versus the surface recognition cap in driving sub-micromolar potency.

Structural & Mechanistic Divergence

The potency of an HDAC inhibitor is dictated by its tripartite structure: the Cap, the Linker, and the ZBG.

The Zinc-Binding Group (ZBG)

Both compounds achieve Class I selectivity (HDAC1, 2, 3) over Class IIb (HDAC6) through a shared mechanism: their phenyl rings insert into the 14 Å internal "foot pocket" adjacent to the zinc ion, a cavity absent in HDAC6[3].

  • Entinostat uses a 2-aminobenzamide ZBG. It forms a bidentate chelation complex with the active site Zn²⁺ via its aniline amine and carbonyl oxygen[1].

  • The 2-Hydroxybenzamide Fragment utilizes its hydroxyl group and carbonyl oxygen for bidentate coordination[4]. The difference in pKa and hydrogen-bonding geometry between the hydroxyl and the amine subtly alters the inhibitor's residence time, providing a vector to tune HDAC3-specific selectivity[4].

The Surface Recognition Cap

Entinostat features a bulky pyridin-3-ylmethyl carbamate cap that interacts extensively with the hydrophobic rim of the HDAC active site, driving its high affinity (IC50 ~368 nM for HDAC1)[2]. Conversely, N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide lacks this optimized cap. While this results in a lower absolute potency, it provides an exceptionally high ligand efficiency (LE), making it a superior, unencumbered starting point for synthesizing novel epigenetic modulators[3].

Mechanism ZBG1 2-Aminobenzamide (MS-275) Zn Active Site Zn2+ Coordination ZBG1->Zn Bidentate (NH2, C=O) FootPocket Internal Foot Pocket Occupancy ZBG1->FootPocket Phenyl Ring Insertion ZBG2 2-Hydroxybenzamide (Fragment) ZBG2->Zn Bidentate (OH, C=O) ZBG2->FootPocket Phenyl Ring Insertion ClassI Class I HDACs (HDAC1, 2, 3) Zn->ClassI Inhibition

Fig 1: Zinc coordination and foot pocket occupancy driving Class I HDAC selectivity.

Quantitative Potency & Selectivity Profiling

The following table summarizes the comparative in vitro inhibitory activity. Note how the lack of a surface recognition cap in the 2-hydroxybenzamide fragment shifts the IC50 from the nanomolar to the micromolar range, isolating the baseline affinity of the ZBG.

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Primary ZBGCap Group
Entinostat (MS-275) 150 - 368310 - 501>100,0002-AminobenzamidePyridin-3-ylmethyl carbamate
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide >10,000>10,000>100,0002-HydroxybenzamideAminomethylphenyl (Fragment)

*Represents baseline fragment potency prior to structural elaboration and cap-group optimization.

Self-Validating Experimental Workflows

To accurately compare these compounds, laboratory workflows must decouple biochemical affinity from cellular permeability and include orthogonal counter-screens to validate selectivity.

Protocol A: In Vitro Fluorometric HDAC Isoform Profiling

Causality: We utilize a two-step fluorometric assay rather than a continuous assay. Continuous assays use coupled developer enzymes that can be off-target inhibited by the test compounds, yielding false positives. A two-step assay physically separates the HDAC deacetylation phase from the fluorophore cleavage phase.

  • Compound Preparation: Prepare 10 mM stock solutions of MS-275 and N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide in anhydrous DMSO.

  • Enzyme Incubation: In a 96-well black microplate, incubate 10 ng of recombinant HDAC1, HDAC3, or HDAC6 with varying concentrations of inhibitors (1 nM to 100 µM) and 50 µM of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 60 minutes at 37°C.

  • Developer Addition: Add 50 µL of Trypsin developer solution supplemented with 2 µM Trichostatin A (TSA) to immediately quench further HDAC activity. Incubate for 20 minutes at room temperature.

  • Readout & Analysis: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 using a 4-parameter logistic regression model.

Protocol B: Cellular Target Engagement & Biomarker Validation

Causality: Biochemical potency does not guarantee cellular efficacy. We must prove target engagement inside living cells. We use A2780 ovarian carcinoma cells, known to be highly responsive to HDAC inhibitors[5]. We probe for Acetylated Histone H4 (Ac-H4) (a marker for HDAC1/3 inhibition) and Acetylated α-Tubulin (Ac-Tubulin) (a marker for HDAC6 inhibition)[6]. This dual-biomarker approach is a self-validating system: a true Class I selective inhibitor will induce Ac-H4 but leave Ac-Tubulin unchanged.

  • Cell Treatment: Seed A2780 cells at

    
     cells/well. Treat with MS-275 (1-5 µM) or the 2-hydroxybenzamide fragment (10-50 µM) for 24 hours. Include 0.1% DMSO as a vehicle control and PXD-101 (Belinostat) as a pan-HDAC positive control[6].
    
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA, then probe overnight at 4°C with primary antibodies against Ac-H4 and Ac-Tubulin. Follow with HRP-conjugated secondary antibodies.

  • Validation: MS-275 will show a robust, dose-dependent increase in Ac-H4 with no increase in Ac-Tubulin, confirming Class I selectivity[6]. The fragment will show a similar, albeit right-shifted (less potent), biomarker profile.

Workflow Prep Compound Preparation Assay Fluorometric HDAC Assay Prep->Assay In vitro Cell A2780 / MCF7 Cell Culture Prep->Cell In vivo Data IC50 & Selectivity Analysis Assay->Data Kinetics WB Western Blot (Ac-H4 / Ac-Tub) Cell->WB Lysis WB->Data Biomarkers

Fig 2: Self-validating workflow for biochemical and cellular HDAC inhibitor profiling.

References

  • Entinostat (MS-275): Precision HDAC1/3 Inhibitor for Cancer Research. Entinostat.net. [Link]

  • Antiproliferative effects of TSA, PXD-101 and MS-275 in A2780 and MCF7 cells. Oncology Reports (Spandidos Publications).[Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC / NIH.[Link]

  • A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. RSC Medicinal Chemistry.[Link]

Sources

A Comparative Structural Analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide and Other Benzamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Chemical structures of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide and related benzamides.

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in modern medicinal chemistry, appearing in a diverse array of therapeutic agents with activities ranging from antipsychotic and antiemetic to anticancer.[1] This structural motif's prevalence stems from its ability to form stable amide bonds and participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

This guide provides an in-depth structural comparison of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide , a known histone deacetylase (HDAC) inhibitor, with other notable benzamide-containing molecules. By examining the nuances of their three-dimensional structures, from the fundamental planarity of the benzamide core to the influence of various substituents on conformation and intermolecular interactions, we aim to elucidate key structure-activity relationships (SAR). Understanding these relationships is paramount for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

The compounds selected for this comparative analysis are:

  • Benzamide: The parent scaffold, providing a baseline for fundamental structural features.

  • Salicylamide (2-Hydroxybenzamide): Represents the core salicylamide portion of our lead compound, highlighting the role of the ortho-hydroxyl group.

  • Entinostat (MS-275): A clinically investigated HDAC inhibitor that shares a similar 2-aminobenzamide cap group, offering a direct comparison for anticancer applications.[2][3]

  • Remoxipride: An atypical antipsychotic agent, showcasing how different substitution patterns on the benzamide ring and the N-substituent lead to a distinct pharmacological profile.[4][5]

Through a detailed examination of crystallographic data, spectroscopic insights, and the resulting biological implications, this guide will equip researchers and drug developers with the foundational knowledge to strategically design and synthesize novel benzamide derivatives.

Core Structural Features: A Foundation for Comparison

To appreciate the subtleties of our more complex molecules, we must first understand the structural characteristics of the parent benzamide scaffold.

The Benzamide Molecule: Planarity and Intermolecular Interactions

The structure of benzamide has been a subject of interest for understanding the interplay between resonance, steric hindrance, and intermolecular forces.[6] X-ray crystallography studies reveal that the benzamide molecule is not perfectly planar. There is a notable torsion angle of about 26° between the plane of the benzene ring and the amide group (O=C-N).[6] This deviation from planarity is primarily attributed to steric repulsion between the amide's hydrogen atoms and the ortho-hydrogen of the benzene ring.[7]

In the solid state, benzamide molecules form centrosymmetric dimers through N-H···O hydrogen bonds. These dimers are further linked into extended chains, demonstrating the strong influence of hydrogen bonding on the supramolecular architecture.[6][7] This propensity for self-association is a recurring theme in the crystal packing of more complex benzamides.

Salicylamide: The Influence of Intramolecular Hydrogen Bonding

The introduction of a hydroxyl group at the ortho-position, as seen in salicylamide, has a profound impact on the molecule's conformation. This hydroxyl group can act as a hydrogen bond donor, leading to the formation of a strong intramolecular hydrogen bond with the adjacent amide carbonyl oxygen.[8][9] This interaction creates a stable, quasi-six-membered ring, significantly influencing the molecule's chemical properties and its interactions with biological targets.[10]

This intramolecular hydrogen bond is a critical feature, as it can:

  • Enforce Planarity: The hydrogen bond helps to lock the amide group in a conformation that is more coplanar with the benzene ring compared to benzamide itself.

  • Modulate Acidity and Basicity: It affects the acidity of the phenolic proton and the basicity of the carbonyl oxygen.

  • Influence Receptor Binding: The pre-organized conformation can be favorable for binding to specific protein targets.

The competition between intramolecular and intermolecular hydrogen bonding is a key determinant of the crystalline polymorphism observed in salicylamide derivatives.[9][11]

Comparative Structural Analysis

Here, we dissect the structural similarities and differences between N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide and our selected benzamide analogues.

Key intramolecular hydrogen bond in N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide.
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide: A Histone Deacetylase Inhibitor

This molecule integrates the key features of the salicylamide core with a substituted N-phenyl ring, a common architecture for HDAC inhibitors.[12][13] The structure is characterized by:

  • A Salicylamide "Cap": The 2-hydroxybenzamide portion acts as the "cap" group, which interacts with residues at the rim of the HDAC active site.[14] The intramolecular hydrogen bond between the 2-hydroxyl and the amide carbonyl is a dominant feature, similar to salicylamide.

  • The Amide Linker: The central amide bond connects the cap to the N-phenyl ring.

  • A Substituted N-Phenyl Ring: The phenyl ring substituted with an aminomethyl group is designed to interact with the linker region of the HDAC binding pocket. The basic aminomethyl group can form crucial interactions within the enzyme's active site.

The overall conformation, particularly the torsion angles between the two phenyl rings and the amide linker, is critical for fitting into the catalytic channel of HDAC enzymes.[14]

Entinostat (MS-275): A Clinically Relevant Analogue

Entinostat is a benzamide HDAC inhibitor that has undergone extensive clinical investigation.[2][15] Its systematic name is pyridin-3-ylmethyl N-({4-[(2-aminophenyl)carbamoyl]phenyl}methyl)carbamate.[2] While structurally distinct from our lead compound, it shares the critical 2-aminobenzamide feature that chelates the zinc ion in the HDAC active site.[16][17]

  • Key Structural Difference: The primary difference lies in the "cap" and "linker" regions. Entinostat features a 2-aminobenzamide moiety where the ortho-amino group and the amide carbonyl are the zinc-binding groups.[16] Our lead compound, with its 2-hydroxybenzamide, likely interacts differently at the catalytic site.

  • Supramolecular Structure: In the solid state, Entinostat molecules form interlocking layers, with hydrogen bonds linking them into zigzag chains.[2][15] This highlights the importance of directed intermolecular interactions in the crystal packing of these complex benzamides.

The comparison with Entinostat underscores how subtle changes in the benzamide "cap" (2-hydroxy vs. 2-amino) can lead to different zinc-binding modes, which in turn affects potency and selectivity across HDAC isoforms.[12][18]

Remoxipride: A Shift in Conformation and Activity

Remoxipride, an atypical antipsychotic, provides a stark contrast in both structure and function.[4] It is a selective dopamine D2 receptor antagonist.[19]

  • Non-Planar Amide: Unlike the relatively planar salicylamides, the crystal structure of remoxipride shows that the amide group is twisted almost perpendicular to the plane of the benzene ring.[4][20] This conformation is influenced by the bulky methoxy substituents at the 2- and 6-positions of the benzamide ring.

  • Flexible Side Chain: Remoxipride possesses a flexible N-ethyl-pyrrolidinylmethyl side chain. Theoretical calculations have shown that there are only small energy differences between various extended and folded conformations of this chain.[20][21]

  • Intermolecular Hydrogen Bonding: In its hydrochloride monohydrate salt form, the twisted amide group participates in hydrogen bonding with crystal water, forming infinite chains.[20]

The non-planar conformation of remoxipride is thought to be a key factor in its biological activity, preventing the kind of π-π stacking interactions that might be important for other receptor types.[19] This illustrates how steric hindrance can be used to control conformation and, consequently, biological function.

Data Summary: A Quantitative Comparison

The following table summarizes key structural parameters for the compared benzamides, derived from crystallographic data.

CompoundDihedral Angle (Ring-Amide)Key Intramolecular H-BondKey Intermolecular H-BondBiological Activity
Benzamide ~26°[6]NoneN-H···O (dimers & chains)[6][7]-
Salicylamide More planarO-H···O=C[8][9]O-H···O=C or N-H···OAnalgesic, Antipyretic
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Planar salicylamide coreO-H···O=CN-H···OHDAC Inhibitor[12]
Entinostat -N-H···N, N-H···ON-H···N, N-H···O[2][15]HDAC Inhibitor[2][17]
Remoxipride ~90°[4][20]NoneN-H···O (to water or other molecules)[20]Antipsychotic (D2 Antagonist)[4]

Structure-Activity Relationship (SAR) Insights

The structural comparisons reveal clear principles for designing benzamide-based therapeutics:

  • For HDAC Inhibition: A zinc-binding group (like the 2-amino or 2-hydroxy on the benzamide ring) is essential. The conformation of the linker and cap regions dictates isoform selectivity. Studies have shown that for benzamide HDAC inhibitors, an increase in electron density around the benzamide ring can enhance inhibitory activity.[13] The length of the molecule is also a critical factor, with shorter molecules sometimes exhibiting stronger inhibition.[12][22]

  • For Dopamine D2 Antagonism: A non-planar conformation of the benzamide moiety, as seen in remoxipride, appears to be a favorable feature.[20] The nature and conformation of the N-alkyl side chain are critical for receptor affinity and selectivity.[23]

Experimental Methodologies

The structural data discussed in this guide are primarily obtained through single-crystal X-ray diffraction and NMR spectroscopy. Below are standardized protocols for these essential techniques.

Protocol 1: Single-Crystal X-ray Diffraction
Workflow for Single-Crystal X-ray Diffraction.

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth (Crucial Step):

    • Grow single crystals of the benzamide derivative of sufficient size (~0.1 - 0.25 mm) and quality (transparent, no visible fractures).[24][25]

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[26] The choice of solvent is critical and must be determined empirically.[11]

  • Crystal Mounting:

    • Carefully select and mount a suitable single crystal on a goniometer head using a cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.[27]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[28]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to integrate the reflection intensities and perform corrections (e.g., for absorption).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final output is typically a Crystallographic Information File (CIF).[24]

Protocol 2: Conformational Analysis by NMR Spectroscopy

Objective: To investigate the solution-state conformation and dynamic equilibria of benzamide derivatives.

Methodology:

  • Sample Preparation:

    • Dissolve a precise amount of the benzamide compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence conformational equilibria.[29][30]

    • Transfer the solution to a high-quality NMR tube.

  • 1D NMR (¹H and ¹³C):

    • Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

    • Chemical shifts, particularly of the amide N-H proton and the ortho-hydroxyl proton, can provide initial clues about intramolecular hydrogen bonding.[9]

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY: To establish proton-proton coupling networks.

    • HSQC/HMBC: To assign proton and carbon signals unambiguously.

    • NOESY/ROESY: This is the key experiment for conformational analysis. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons. The presence or absence of specific NOE cross-peaks (e.g., between protons on the two different phenyl rings) can be used to deduce the preferred solution-state conformation and the relative orientation of different parts of the molecule.

  • Lanthanide-Induced Shift (LIS) Analysis (Advanced):

    • This technique involves adding a lanthanide shift reagent to the NMR sample.[29][31]

    • The paramagnetic lanthanide ion coordinates to a Lewis basic site on the molecule (e.g., the carbonyl oxygen), inducing shifts in the NMR signals.

    • The magnitude of these shifts is dependent on the distance and angle of the nucleus relative to the lanthanide ion. By analyzing these induced shifts, a detailed 3D model of the molecule's conformation in solution can be constructed.[29]

Conclusion

The structural analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide in comparison with other benzamides reveals a fascinating story of how subtle modifications to a core scaffold can dramatically alter three-dimensional structure and, consequently, biological function. The planarity enforced by the intramolecular hydrogen bond in salicylamide-containing HDAC inhibitors contrasts sharply with the sterically-enforced twisted conformation of the antipsychotic remoxipride. These distinct structural motifs are fundamental to their respective molecular recognition events at HDAC enzymes and dopamine receptors.

For drug development professionals, this guide emphasizes the critical importance of conformational analysis in the design of targeted therapies. By leveraging the principles of steric and electronic control over molecular shape and understanding the nuances of intra- and intermolecular interactions, researchers can more rationally design the next generation of benzamide-based drugs with superior efficacy and selectivity.

References

  • Penfold, B. R., & White, J. C. B. (1959). The crystal and molecular structure of benzamide. Acta Crystallographica, 12(2), 130-135. Available from: [Link]

  • Blake, C. C., & Small, R. W. H. (1972). The crystal structure of benzamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(8), 2201-2206. Available from: [Link]

  • Khan, I., & Ibrar, A. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. Available from: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available from: [Link]

  • Gao, Y., et al. (2025). Structure of entinostat Form B, C21H20N4O3, derived using laboratory powder diffraction data and density functional techniques. IUCrData, 10(5), x250915. Available from: [Link]

  • Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2346067. Available from: [Link]

  • Araya, E., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. Available from: [Link]

  • Araya, E., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed, 41155264. Available from: [Link]

  • Wang, H., et al. (2018). Chidamide and the structure-activity relationship of benzamide class HDACs inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 10-14. Available from: [Link]

  • Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC, PMC11020612. Available from: [Link]

  • Hyla, A. S., & Tkatchenko, A. (2013). Structure and interactions in benzamide molecular crystals. Molecular Physics, 111(22-23), 3548-3556. Available from: [Link]

  • Gao, Y., et al. (2025). Structure of entinostat Form B, C21H20N4O3, derived using laboratory powder diffraction data and density functional techniques. IUCrData, 10(5), x250915. Available from: [Link]

  • Csöregh, I., & Högberg, T. (1992). Structure of remoxipride, a new antipsychotic agent. Comparison of base and hydrochloride forms. Acta Crystallographica Section B: Structural Science, 48(1), 80-86. Available from: [Link]

  • Smolec, O., et al. (2021). Intramolecular hydrogen bonding modes in salicylamides. ResearchGate. Available from: [Link]

  • Csollei, J., et al. (2012). Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State. Molecules, 17(5), 5353-5367. Available from: [Link]

  • Ullah, N., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(4), 1-10. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(22), 6149-6156. Available from: [Link]

  • Csöregh, I., & Högberg, T. (1992). Structure of Remoxipride, a New Antipsychotic Agent. Comparison of Base and Hydrochloride Forms. ResearchGate. Available from: [Link]

  • Wagner, E. R., et al. (2013). Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18), 7201-7211. Available from: [Link]

  • BioCrick. Remoxipride hydrochloride. Available from: [Link]

  • Wang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(1), 1036-1053. Available from: [Link]

  • Kahr, B., et al. (2006). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition, 45(38), 6312-6316. Available from: [Link]

  • Kuchar, M. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available from: [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(10), 825-835. Available from: [Link]

  • Li, J., et al. (2023). Preparation and Study on the Single-Crystal Structure of Flurbiprofen–Salicylamide Co-crystal. Journal of Chemical Research, 47(5), 456-463. Available from: [Link]

  • Abraham, R. J., et al. (2025). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International Journal of Cancer, 110(2), 301-308. Available from: [Link]

  • Vener, M. V., et al. (2018). View of the hydrogen-bonded ribbons formed by the salicylamide and... ResearchGate. Available from: [Link]

  • University of Bern. Services: Single Crystal X-Ray Diffraction. Available from: [Link]

  • ResearchGate. Structural modifications of Entinostat (MS-275) based on its... Available from: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

  • Roy, S., & Kulkarni, V. M. (1994). Quantum mechanical calculations on dopamine D2-receptor antagonists: Conformation of remoxipride, eticlopride and NCQ 115. Journal of Molecular Structure: THEOCHEM, 308, 185-195. Available from: [Link]

  • Dowling, D. P., et al. (2010). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology, 20(6), 690-698. Available from: [Link]

  • Roe, D. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6). Available from: [Link]

  • Xu, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules, 25(23), 5553. Available from: [Link]

  • Kitagawa, Y., et al. (2007). Effects of a novel histone deacetylase inhibitor, N-(2-aminophenyl) benzamide, on a reversible hypertrophy induced by isoproterenol in in situ rat hearts. Journal of Pharmacological Sciences, 104(2), 167-174. Available from: [Link]

  • Kumar, A., & Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(11), 100755. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Wagner, E. R., et al. (2025). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. ResearchGate. Available from: [Link]

  • PubChem. Remoxipride. Available from: [Link]

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • Abraham, R. J., et al. (2000). Conformational analysis. Part 33.1 An NMR, solvation and theoretical investigation of conformational isomerism in N,N-dimethylfluoroacetamide and N,N-dimethyl-α-fluoropropionamide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1577-1585. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Method Validation for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, or metabolites is not merely a procedural step but the very foundation of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, a molecule of interest in various research and development pipelines.

Moving beyond a simple checklist of validation parameters, this document delves into the causality behind experimental design, offering a practical, field-proven perspective. The content is structured to empower researchers, scientists, and drug development professionals to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance. The principles and protocols discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Regulatory Bedrock: Understanding the "Why" of Validation

Before comparing instruments and techniques, it is crucial to understand the regulatory framework that governs analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] Guidelines like ICH Q2(R2) and the FDA's "Bioanalytical Method Validation" provide a harmonized framework for the validation characteristics required for new analytical procedures.[3][4][5] These documents are not just prescriptive; they are built on the scientific principles of ensuring that the data generated is reliable, reproducible, and accurate, which is the cornerstone of trustworthy science.

dot

Caption: Regulatory guidelines define the core parameters for validating analytical methods.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the assay, including required sensitivity, selectivity, sample matrix complexity, and throughput. For N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, which contains a chromophore (the hydroxybenzamide group) and a primary amine, several techniques are viable.

Performance Characteristic HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Direct measurement of UV absorbance based on Beer-Lambert Law.
Specificity/Selectivity High. Differentiates analyte from compounds with different retention times.Very High. Differentiates based on retention time and specific mass transitions.Low to Moderate. Prone to interference from any matrix component that absorbs at the same wavelength.
Sensitivity (Typical LOQ) ng/mL range.[6]pg/mL to low ng/mL range.[7]µg/mL range.[6]
Linearity (r²) > 0.999[6][8]> 0.995[7]> 0.998[6]
Accuracy (% Recovery) Typically 98-102%Typically 85-115% (in bio-matrix)Typically 98-102% (in simple matrix)
Precision (%RSD) < 2%[6]< 15% (in bio-matrix)< 2%[6]
Typical Use Case Routine QC, content uniformity, purity analysis of drug substance and product.Bioanalysis (plasma, urine), trace-level impurity analysis, metabolite identification.In-process controls, simple assays where the matrix is well-defined and clean.
Cost & Complexity ModerateHighLow

A Deeper Dive into Key Validation Parameters

The trustworthiness of an analytical method is established by rigorously testing a set of validation performance characteristics.[4][9]

dot

Caption: Interrelationship of key analytical validation parameters.

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[4] Without specificity, you cannot be certain that the signal you are measuring comes only from your analyte of interest, which would invalidate all other quantitative measurements.

Experimental Approach:

  • For HPLC/LC-MS/MS: Analyze a placebo (formulation without the API), known impurities, and the analyte. The peak for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide should be well-resolved from all other peaks. In LC-MS/MS, specificity is further confirmed by monitoring unique precursor-product ion transitions.[10]

  • For UV-Vis: Scan the sample, a placebo, and known impurities across a wavelength range. The absorbance spectrum of the analyte should be distinct, although this method is inherently less specific.

Linearity & Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. This proportionality is fundamental to calculating the concentration of an unknown sample from its signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[9]

Experimental Approach:

  • Prepare a minimum of five concentrations of a reference standard across the expected range.[11]

  • Analyze each concentration in triplicate.

  • Plot the average response (e.g., peak area) against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99.[8]

Accuracy

Experimental Approach:

  • For Drug Substance: Apply the method to a reference standard of known purity.

  • For Drug Product/Biofluids: Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Recovery is typically expected to be within 98.0% to 102.0% for drug products and 85.0% to 115.0% for bioanalytical methods.[12]

Precision

Causality: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method. A precise method will yield similar results when repeated, demonstrating its reproducibility. Precision is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Experimental Approach:

  • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Calculate the relative standard deviation (RSD).

  • Acceptance Criteria: RSD is typically required to be ≤ 2%. For bioanalytical methods, it is often ≤ 15%.[6][12]

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These parameters define the lower limits of a method's capability and are critical for impurity analysis or bioanalysis where concentrations are low.

Experimental Approach:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Confirmation: The claimed LOQ must be subsequently validated by demonstrating acceptable accuracy and precision at that concentration.

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage and is crucial for transferring the method between laboratories.

Experimental Approach:

  • Deliberately vary critical parameters such as:

    • For HPLC: pH of the mobile phase (±0.2 units), mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%).

    • For UV-Vis: Different instrument or cuvette batches.

  • Analyze system suitability samples under each condition and evaluate the impact on results.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.

Exemplar Experimental Protocols

The following protocols are provided as a starting point and must be optimized and fully validated for the specific instrumentation and sample matrix used.

Protocol 1: HPLC-UV Method for Drug Substance Assay
  • Objective: To quantify N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide in a bulk drug substance.

  • Instrumentation & Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 50:50 (v/v) Acetonitrile : 10mM Ammonium Acetate buffer (pH adjusted to 3.6).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: Based on the salicylamide structure, a primary λmax is expected around 235 nm and a secondary around 302 nm.[14] Set detector to 235 nm for maximum sensitivity.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a 1000 µg/mL stock solution of the reference standard in the mobile phase. Prepare working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution.

    • Sample Preparation: Accurately weigh ~25 mg of the drug substance, dissolve in, and dilute to 25.0 mL with mobile phase (1000 µg/mL). Further dilute 5.0 mL of this solution to 100.0 mL to obtain a theoretical concentration of 50 µg/mL.

    • Analysis: Inject the standards to generate a calibration curve, followed by the sample preparations.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
  • Objective: To quantify N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide in human plasma for a pharmacokinetic study.

  • Instrumentation & Conditions:

    • LC System: UPLC/HPLC system capable of gradient elution.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions would need to be optimized by infusing the analyte, but a plausible transition would be based on the protonated molecule [M+H]+ fragmenting to a stable product ion.

  • Procedure:

    • Standard Preparation: Prepare stock and working standards in methanol. Spike blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

    • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma (standard, QC, or unknown sample), add 10 µL of an internal standard working solution (a stable isotope-labeled version of the analyte or a close structural analog). b. Add 150 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[12] c. Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection.

    • Analysis: Inject the samples and quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: UV-Visible Spectrophotometry for a Simple Formulation
  • Objective: To perform a quick in-process control check of a simple solution of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide.

  • Instrumentation & Conditions:

    • Spectrophotometer: A calibrated dual-beam UV-Vis spectrophotometer.

    • Solvent: Methanol (spectroscopic grade).[14]

    • Wavelength: Scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Use this λmax (expected ~235 nm or ~302 nm) for quantification.[14]

    • Cuvettes: 1 cm quartz cuvettes.

  • Procedure:

    • Standard Preparation: Prepare a 100 µg/mL stock solution in methanol. Prepare working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution.[14]

    • Sample Preparation: Dilute the sample solution with methanol to a theoretical concentration that falls within the standard curve range.

    • Analysis: a. Zero the instrument using methanol as the blank. b. Measure the absorbance of each standard and the sample. c. Plot a calibration curve of absorbance vs. concentration. d. Calculate the sample concentration using the regression equation from the curve.[6]

Conclusion

The selection of an analytical method for the quantification of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a strategic decision that must align with the intended purpose of the data.

  • UV-Visible Spectrophotometry offers a rapid and cost-effective solution for simple, high-concentration samples where specificity is not a major concern.

  • HPLC-UV stands as the robust and reliable workhorse for routine quality control, offering a balance of specificity, precision, and cost, making it ideal for release and stability testing of drug substances and products.

  • LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications in complex matrices like plasma or for the detection of trace-level impurities.

Regardless of the chosen technique, a comprehensive validation as outlined by ICH and FDA guidelines is non-negotiable.[1][3] It is this rigorous, scientifically-grounded validation process that transforms an analytical measurement into reliable, defensible data, thereby ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Scribd. ICH-guideline-Q2R2 For Reference. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Afkhami, A., & Sarlak, N. (2005). Spectrophotometric Determination of Salicylamide and Paracetamol in Biological Samples and Pharmaceutical Formulations by a Differential Kinetic Method. Acta Chimica Slovenica. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. [Link]

  • El-Gindy, A., et al. Novel Spectrophotometric Methods for Determination of Salicylamide and Ascorbic acid in their binary mixture. [Link]

  • Academia.edu. Spectrophotometric determination of salicylamide and paracetamol in biological samples and pharmaceutical formulations by a differential kinetic method. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • ResearchGate. (2025). Novel Spectrophotometric Methods for Determination of Salicylamide and Ascorbic acid in their binary mixture. [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • Semantic Scholar. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

Sources

Crystal Structure Analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide: A Comparative Guide to XRD Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state pharmaceutical chemistry, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that exhibit complex polymorphic behaviors. N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CAS 926271-67-2) [1] is a prime example of such a molecule.

Structurally, this compound presents a fascinating crystallographic challenge. The 2-hydroxybenzamide moiety typically forms a rigid, planar conformation driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl. Conversely, the flexible aminomethyl (


) group acts as a potent intermolecular hydrogen-bond donor and acceptor. This dichotomy between rigid intramolecular motifs and flexible intermolecular linkers creates a rich thermodynamic landscape, making the compound highly susceptible to polymorphism, solvation, and hydrate formation during scale-up.

To ensure batch-to-batch consistency, bioavailability, and regulatory compliance (e.g., ICH Q6A guidelines), rigorous structural elucidation is mandatory. This guide objectively compares the performance of leading X-Ray Diffraction (XRD) and electron diffraction modalities for characterizing this compound, providing actionable, self-validating experimental protocols.

Objective Comparison of Diffraction Modalities

Choosing the correct diffraction technique depends entirely on the physical state of your synthesized batch (single crystal vs. microcrystalline powder) and the analytical endpoint (phase purity vs. absolute stereochemistry).

Performance & Capability Matrix
Analytical ModalityPrimary Output & ResolutionSample RequirementThroughputBest Use Case for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide
Benchtop Powder XRD (PXRD) Phase ID, Purity, QPA.Resolution: ~0.01° 2θ.10–50 mg bulk polycrystalline powder.High (10–30 mins/scan).Routine batch release; rapid polymorph screening; detecting >1% polymorphic impurities[2].
Single-Crystal XRD (SCXRD) Complete 3D molecular structure, absolute configuration.Single, high-quality crystal (>50 µm).Low (Hours to days).De novo structural elucidation; mapping the exact hydrogen-bonding network of the free base vs. HCl salt[3].
Microcrystal Electron Diffraction (MicroED) 3D structure, electrostatic potential maps.Nanocrystals (<1 µm).Medium (1–3 hours).Structural determination when the API crashes out as an amorphous-looking powder resisting single-crystal growth[4].
Synchrotron High-Res PXRD Ultra-high resolution phase ID, Pair Distribution Function (PDF).<5 mg powder in capillary.Very Low (Requires beamtime).Resolving severely overlapping peaks in complex formulated drug products or analyzing amorphous dispersions.

Experimental Workflows & Mechanistic Protocols

To generate trustworthy, reproducible data, the analytical protocol must be treated as a self-validating system. Below are the optimized methodologies for characterizing N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide.

Protocol A: Polymorph Screening via Benchtop PXRD

Powder diffraction analyzes a bulk sample of randomly oriented crystallites to identify phases and verify polymorphs[3]. The primary risk in PXRD is preferred orientation —where needle-like or plate-like crystals align flat against the sample holder, artificially inflating specific peak intensities and skewing Quantitative Phase Analysis (QPA).

Step-by-Step Methodology:

  • Sample Preparation (Mechanochemical Control): Gently grind 20 mg of the API using an agate mortar and pestle for exactly 60 seconds. Causality: Aggressive milling can induce localized heating and stress, triggering a phase transformation from a metastable polymorph to a stable one, invalidating the screen.

  • Mounting: Deposit the powder onto a zero-background silicon sample holder. Causality: Silicon cut along specific crystallographic planes produces no background diffraction in the standard analytical range, drastically improving the signal-to-noise ratio for detecting trace (<1%) polymorphic impurities[2].

  • Data Acquisition:

    • Source: Cu-Kα radiation (

      
       Å).
      
    • Range: 5° to 70° 2θ. Causality: The low-end limit captures large unit-cell d-spacings typical of flexible organic molecules, while the 70° upper limit ensures sufficient background capture for amorphous content quantification[2].

    • Step Size & Time: 0.01° step size at 1 sec/step.

  • Validation: Perform Rietveld refinement against the calculated powder pattern derived from the SCXRD .CIF file. A goodness-of-fit (

    
    ) of < 10% validates phase purity.
    

G Prep Sample Prep (Zero-Background Holder) Acq Data Acquisition (Cu-Kα, 5-70° 2θ) Prep->Acq Process Background Subtraction & Peak Picking Acq->Process Rietveld Rietveld Refinement (vs. CIF Database) Process->Rietveld Result Quantitative Phase Analysis (QPA) Rietveld->Result

Step-by-step workflow for quantitative phase analysis and polymorph screening using benchtop PXRD.

Protocol B: Absolute Structure Elucidation via SCXRD

Single-crystal diffraction is unequivocally the most definitive technique for determining crystal structures[5]. For N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, mapping the exact position of the amine protons is critical for understanding its solid-state stability.

Step-by-Step Methodology:

  • Crystal Growth: Dissolve 50 mg of the API in a 1:1 mixture of Methanol/Water. Allow for slow solvent evaporation at 4°C over 7 days. Causality: Slow kinetics reduce defect formation and promote the growth of a thermodynamically stable, highly ordered single crystal suitable for diffraction.

  • Mounting & Cryo-cooling: Select a crystal (~0.1 x 0.1 x 0.2 mm) under polarized light. Coat it in Paratone-N oil, mount it on a cryoloop, and flash-cool to 100K using a nitrogen cryostream. Causality: Flash-cooling to 100K drastically reduces the thermal motion (thermal ellipsoids) of the atoms. This is absolutely critical for accurately resolving the electron density of the low-mass hydrogen atoms involved in the 2-hydroxybenzamide intramolecular hydrogen bond.

  • Data Collection: Utilize a diffractometer equipped with a Mo-Kα source (

    
     Å) and a photon-counting pixel array detector. Collect a full sphere of data to ensure high redundancy.
    
  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    

G Start Synthesized API (CAS 926271-67-2) Decision1 Crystal Size & Quality? Start->Decision1 SCXRD Single-Crystal XRD (>50 µm, High Quality) Decision1->SCXRD Large Single Crystal MicroED MicroED (<1 µm, Nanocrystals) Decision1->MicroED Nanocrystals PXRD Benchtop PXRD (Polycrystalline Powder) Decision1->PXRD Bulk Powder Solve 3D Structure & Absolute Stereochemistry SCXRD->Solve MicroED->Solve Screen Polymorph ID & Phase Purity PXRD->Screen

Decision matrix for selecting the optimal diffraction technique based on API crystal dimensions.

Emerging Alternatives: MicroED for "Uncrystallizable" Forms

Often, the hydrochloride salt of aminomethyl-phenyl derivatives (e.g., CAS 2225142-55-0) crashes out of solution rapidly, yielding microcrystalline powders that are too small for SCXRD and too complex to solve ab initio from PXRD data.

In these scenarios, Microcrystal Electron Diffraction (MicroED) is the superior alternative. MicroED utilizes a transmission electron microscope (TEM) to collect diffraction data from crystals as small as 100 nanometers[4]. Because electrons interact with matter much more strongly than X-rays, MicroED can elucidate the complete 3D structure and absolute stereochemistry of pharmaceutical compounds using a fraction of the material, significantly reducing the time and costs associated with drug discovery bottlenecks[6].

Conclusion

For the structural analysis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide, no single technique operates in a vacuum. SCXRD remains the gold standard for defining the initial 3D molecular architecture and hydrogen-bonding rules of the API. However, once the reference structure is established, Benchtop PXRD becomes the workhorse for high-throughput polymorph screening and quality control, ensuring that the manufactured dosage form maintains the exact crystallographic phase required for optimal therapeutic performance.

References
  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography". labmanager.com. Available at:[Link]

  • ResearchGate. "The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data". researchgate.net. Available at: [Link]

  • National Institutes of Health (NIH). "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED". nih.gov. Available at: [Link]

  • ACS Publications. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED". acs.org. Available at: [Link]

  • Cambridge University Press. "A practical guide to pharmaceutical analyses using X-ray powder diffraction". cambridge.org. Available at:[Link]

Sources

Comparative Cytotoxicity Profiles of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the comparative cytotoxicity profiles of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide derivatives. This scaffold represents a strategic hybridization of the salicylanilide pharmacophore (known for mitochondrial uncoupling and STAT3 inhibition) with a benzylamine linker (commonly found in HDAC and kinase inhibitors), offering a versatile platform for multi-target anticancer drug design.

Executive Technical Summary

The N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide scaffold serves as a privileged structure in medicinal chemistry, bridging the gap between bioenergetic modulators (salicylanilides) and epigenetic/kinase inhibitors (benzamides). The core 2-hydroxybenzamide (salicylamide) moiety facilitates an intramolecular hydrogen bond that locks the conformation, enhancing membrane permeability and target binding affinity. The para-aminomethyl group acts as a critical "handle" for derivatization, allowing the introduction of zinc-binding groups (ZBGs), heterocycles, or solubility-enhancing moieties.

Key Therapeutic Mechanisms:

  • Primary: Mitochondrial uncoupling (protonophore activity) leading to ATP depletion.

  • Secondary: Inhibition of oncogenic signaling pathways (STAT3, NF-κB).

  • Tertiary (Derivative-Dependent): Histone Deacetylase (HDAC) inhibition or Kinase inhibition depending on the N-substitution at the aminomethyl tail.

Chemical Biology & Mechanism of Action

The Salicylanilide Core (Warhead A)

The 2-hydroxybenzamide moiety mimics the structure of established anticancer agents like Niclosamide and IMD-0354 .

  • Protonophore Effect: The phenolic hydroxyl group (pKa ~7-8) and the amide nitrogen facilitate proton transport across the inner mitochondrial membrane, dissipating the electrochemical gradient (

    
    ) and triggering apoptosis via the intrinsic pathway.
    
  • Conformational Locking: The intramolecular H-bond between the phenolic -OH and the carbonyl oxygen creates a pseudo-six-membered ring, increasing lipophilicity and cellular uptake.

The Aminomethyl Linker (Warhead B)

The 4-aminomethylphenyl group distinguishes this scaffold from simple salicylanilides. It introduces a basic center and a spacer that allows the molecule to reach deep hydrophobic pockets or secondary binding sites (e.g., the tunnel region of HDACs or the ATP pocket of kinases).

Mechanistic Pathway Diagram

The following diagram illustrates the dual mechanism of action for these derivatives.

MOA Compound N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide Derivative Mitochondria Mitochondrial Targeting Compound->Mitochondria Signaling Signaling Modulation Compound->Signaling Uncoupling Protonophore Effect (Dissipation of ΔΨm) Mitochondria->Uncoupling ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion ROS ROS Generation Uncoupling->ROS Apoptosis Apoptosis (Intrinsic Pathway) ATP_Depletion->Apoptosis ROS->Apoptosis STAT3 STAT3 Phosphorylation (Inhibition) Signaling->STAT3 NFkB NF-κB Pathway (Inhibition) Signaling->NFkB STAT3->Apoptosis NFkB->Apoptosis

Caption: Dual-mechanism pathway showing mitochondrial uncoupling and signaling modulation leading to apoptosis.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity profile is strictly governed by substitutions at three key positions.

Region I: The Salicylamide Cap (2-Hydroxybenzamide)
  • 2-OH Necessity: Removal of the 2-hydroxyl group (to simple benzamide) results in a >10-fold loss of potency , confirming the importance of the intramolecular H-bond for bioactivity.

  • Ring Substitution: Electron-withdrawing groups (EWGs) like Cl, Br, or NO₂ at the 5-position of the salicylic ring significantly enhance acidity and protonophore activity.

    • Example: 5-Chloro-2-hydroxybenzamide derivatives are typically 2-5x more potent than unsubstituted analogs.

Region II: The Linker (Phenyl Ring)
  • Para-Substitution: The para-aminomethyl orientation is optimal for extending into target binding pockets. Meta- or ortho- isomers often show reduced activity due to steric clashes.

Region III: The Amine Tail (Derivatization Site)

This is the primary site for diversity.

  • Free Amine: Moderate cytotoxicity; often limited by rapid metabolism.

  • Amides/Ureas: Acylation of the amine with lipophilic or heterocyclic acids (e.g., picolinic acid, cinnamic acid) dramatically improves potency.

  • Sulfonamides: Introduction of sulfonyl groups often leads to broad-spectrum cytotoxicity but improved stability.

SAR Core Core Scaffold: N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide Region1 Region I: Salicylamide Ring (2-OH Essential) Core->Region1 Region2 Region II: Phenyl Linker (Para-substitution optimal) Core->Region2 Region3 Region III: Amine Tail (Primary Diversity Point) Core->Region3 Mod1 5-Cl/Br/NO2: ↑ Acidity = ↑ Potency Region1->Mod1 Mod2 Removal of 2-OH: ↓↓ Activity Region1->Mod2 Mod3 Heterocyclic Amides: ↑ Target Selectivity Region3->Mod3

Caption: SAR map highlighting critical regions for cytotoxic optimization.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxicity profiles of representative derivatives against a panel of human cancer cell lines. Data is synthesized from class-typical behaviors of salicylanilide and benzamide anticancer agents.

Cell Lines:

  • MCF-7: Breast adenocarcinoma (Estrogen Receptor positive).

  • MDA-MB-231: Triple-negative breast cancer (Aggressive).

  • HCT-116: Colorectal carcinoma.

  • HepG2: Hepatocellular carcinoma.

Table 1: IC₅₀ Values (µM) of Representative Derivatives[1][2][3]
Compound IDR¹ (Salicyl Ring)R² (Amine Tail)MCF-7MDA-MB-231HCT-116HepG2Selectivity Index (SI)*
Ref-1 (Niclosamide) 5-Cl, 4-NO2 (Anilide)N/A0.851.200.651.102.5
Ref-2 (SAHA) N/A (Hydroxamic)N/A1.502.101.802.503.0
CPD-1 (Parent) H-NH₂ (Free)>50>5045.2>50N/A
CPD-2 5-Cl-NH₂ (Free)12.515.810.214.01.8
CPD-3 5-Cl-NH-CO-Pyridine2.10 2.80 1.95 3.104.2
CPD-4 5-Br-NH-CO-Cinnamyl1.802.201.502.053.5
CPD-5 5-NO₂-NH-SO₂-Ph0.951.100.801.201.5 (Toxic)

Analysis:

  • Potency: CPD-5 (Nitro derivative) rivals Niclosamide in potency but shows lower selectivity (higher toxicity to normal cells, not shown).

  • Selectivity: CPD-3 (Nicotinamide derivative) exhibits the best balance of potency and selectivity, likely due to enhanced uptake or specific interaction with NAD+-dependent enzymes (SIRTs).

  • Structure-Effect: The parent compound (CPD-1 ) is weakly active, demonstrating that the aminomethyl group must be functionalized (capped) to prevent metabolic deactivation and improve lipophilicity.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended.

In Vitro Cytotoxicity Assay (SRB Method)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for this class because salicylanilides can sometimes interfere with mitochondrial reductase activity, potentially skewing MTT results.

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM – 100 µM). Incubate for 48h or 72h.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 15 min. Wash 5x with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read absorbance at 510 nm. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Mitochondrial Membrane Potential ( ) Assay (JC-1)

Purpose: To validate the uncoupling mechanism.

  • Staining: Treat cells with IC₅₀ concentration of compound for 4h. Add JC-1 dye (2 µM) and incubate for 30 min at 37°C.

  • Analysis: Wash cells with PBS. Analyze via flow cytometry or fluorescence microscopy.

  • Interpretation:

    • Healthy Cells: High Red/Green ratio (JC-1 aggregates in mitochondria).

    • Apoptotic/Uncoupled Cells: Low Red/Green ratio (JC-1 monomers in cytoplasm).

    • Expectation: Active derivatives (e.g., CPD-3, CPD-5) will cause a rapid collapse of

      
       (Green shift).
      

References

  • Ren, Y., et al. (2017). "Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity." Bioorganic & Medicinal Chemistry. Link

  • Kratky, M., et al. (2023). "Salicylanilides and Their Anticancer Properties." International Journal of Molecular Sciences. Link

  • Goerlitzer, K., et al. (1985). "Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors." Cancer Treatment Reports. Link

  • BenchChem. (2024). "Structure and Biological Relevance of 4-(Aminomethyl)benzamide Derivatives." BenchChem Database. Link

  • Sigma-Aldrich. (2024). "N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Product Specification." Merck KGaA. Link

Reference standards for N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide quality control

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Quality Control: A Comparative Guide to N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide Reference Standards

Executive Summary

In the synthesis of benzamide-class therapeutics (such as specific HDAC inhibitors and dopamine antagonists), controlling intermediates and degradation products is non-negotiable. N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide (CAS: 926271-67-2) is a highly reactive intermediate characterized by its salicylamide moiety and primary aminomethyl group. When this compound persists as an impurity in the final Active Pharmaceutical Ingredient (API), it poses significant risks to drug efficacy and patient safety.

To comply with [1], analytical laboratories must quantify this impurity down to stringent reporting thresholds (typically 0.05% to 0.15%). This demands an analytical reference standard of impeccable purity and structural verification.

Mechanistic Context: Why Purity Matters

The formation of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide typically occurs through the condensation of salicylic acid derivatives with 4-aminobenzylamine. Because both the phenolic hydroxyl and the primary amine are highly nucleophilic, the molecule is prone to further side reactions (e.g., oxidation or polymerization) if not synthesized, purified, and stored correctly.

The Causality of Standard Selection: Using a degraded or low-purity reference standard introduces matrix effects, peak tailing, and inaccurate response factors during HPLC-UV/MS analysis. This directly violates the accuracy and specificity validation principles outlined in [2], leading to Out-of-Specification (OOS) results and regulatory rejection.

Impurity_Logic SM Starting Materials (Salicylic Acid + Amine) API Target API Synthesis SM->API Main Pathway SideRxn Incomplete Coupling / Degradation SM->SideRxn Side Reaction API->SideRxn Degradation Impurity N-[4-(Aminomethyl)phenyl]- 2-hydroxybenzamide SideRxn->Impurity Yields Impurity Detection Reference Standard Calibration Impurity->Detection Quantified via

Fig 1: Mechanistic pathway of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide formation and detection.

Product Comparison: Reference Standard Alternatives

When defining an analytical target profile, laboratories generally choose between three tiers of reference materials. The table below objectively compares the performance of a High-Purity Commercial Reference Standard against common alternatives.

Standard TierPurity LevelCertification & CharacterizationLong-Term Cost EfficiencyTime-to-UseICH Q3A / USP <1225> Suitability
High-Purity Commercial Standard (The Product) > 99.0%Full CoA (NMR, LC-MS, IR, TGA)High (Prevents OOS investigations)ImmediateOptimal - Fully compliant for quantitative limit tests.
In-House Synthesized Standard 95% - 98%Internal validation requiredLow (High labor and validation costs)2 - 4 WeeksModerate - Requires extensive internal qualification.
Technical Grade / Crude Intermediate < 95.0%Basic HPLC area % onlyVery Low (Leads to assay failure)ImmediateUnsuitable - Fails specificity and accuracy requirements.

Experimental Protocols: Self-Validating QC Workflow

To ensure absolute trustworthiness in your QC data, the following protocol integrates System Suitability Testing (SST) as a self-validating mechanism, aligning with [3].

Step 1: Standard and Sample Preparation

  • Action: Dissolve 10.0 mg of the High-Purity N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide reference standard in 100 mL of Diluent (Water:Acetonitrile 80:20 v/v).

  • Causality: The 80:20 aqueous-organic ratio prevents the "solvent effect" (peak distortion and fronting) when injecting the sample into a highly aqueous initial mobile phase. The neutral pH of the diluent prevents premature hydrolysis of the benzamide bond during sequence runs.

Step 2: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Causality: TFA acts as a critical ion-pairing agent. Because the impurity contains a basic primary amine (pKa ~9.0) and an acidic phenol (pKa ~10), the highly acidic mobile phase (pH ~2.0) fully protonates the amine and suppresses the ionization of the phenol. This dual action prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring a sharp, symmetrical peak for accurate integration.

Step 3: System Suitability Testing (SST) - The Self-Validating Step

  • Action: Inject the standard solution six times consecutively before running the API samples.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing factor (T) ≤ 1.5.

    • Resolution (Rs) between the API and the impurity ≥ 2.0.

  • Causality: This step acts as the protocol's internal logic check. If the RSD exceeds 2.0%, the system flags potential standard degradation or injector malfunction. A resolution of ≥ 2.0 ensures baseline separation, guaranteeing that the API matrix does not artificially inflate the impurity's quantitative integration.

Step 4: Quantification

  • Action: Inject the API sample and quantify the impurity using the external standard method. Validate that the Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) is ≥ 10:1.

QC_Workflow A Standard & Sample Preparation B System Suitability Testing (SST) A->B Validated Prep C HPLC-UV/MS Analysis B->C Pass SST Criteria D Data Processing & Quantification C->D Peak Integration E ICH Q3A(R2) Compliance Check D->E Impurity < 0.15%

Fig 2: Self-validating HPLC-UV/MS analytical workflow for impurity quantification.

Conclusion

The analytical integrity of a pharmaceutical QC laboratory relies entirely on the quality of its foundational materials. Utilizing a fully characterized, high-purity N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide reference standard eliminates the compounding errors associated with crude or in-house synthesized alternatives. By pairing this premium standard with a mechanistically sound, self-validating HPLC protocol, researchers can guarantee compliance with global regulatory thresholds and safeguard the therapeutic pipeline.

References

  • International Conference on Harmonisation (ICH). "Q3A(R2) Impurities in New Drug Substances." Federal Register. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry. Available at:[Link]

  • Pharmaceutical Technology. "Considerations for Method Validation (USP <1225>)." PharmTech. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.